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Core Science & Biosynthesis

Foundational

Pharmacological Profiling of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid: A Privileged Scaffold for Dual URAT1/PPAR Modulation

Executive Summary In contemporary drug discovery, the identification of multi-target directed ligands (MTDLs) is essential for treating complex metabolic syndromes. 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification of multi-target directed ligands (MTDLs) is essential for treating complex metabolic syndromes. 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (CAS 1308277-63-5) is a highly privileged synthetic intermediate and investigational probe. While frequently utilized as a building block in medicinal chemistry, its core topology—a halogenated phenoxyacetamide-benzoic acid—encodes a sophisticated pharmacophore capable of modulating two distinct metabolic pathways: the inhibition of Urate Transporter 1 (URAT1) and the partial agonism of Peroxisome Proliferator-Activated Receptors (PPARγ/δ).

This technical whitepaper deconstructs the structural pharmacology, proposed mechanisms of action, and the self-validating experimental workflows required to characterize this molecule's bioactivity.

Structural Pharmacology & Pharmacophore Analysis

The rational design of metabolic modulators relies heavily on specific spatial and electronic geometries. The architecture of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid can be dissected into three critical functional domains:

  • 3-Chlorobenzoic Acid Anchor : The carboxylic acid moiety is indispensable for mimicking the anionic charge of endogenous substrates like uric acid and fatty acids. The adjacent chlorine atom at the meta-position provides a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid to ensure ionization at physiological pH, while simultaneously filling a critical hydrophobic sub-pocket in target receptors 1.

  • Phenoxyacetic Acid Linker : This ether-linked spacer grants the molecule the conformational flexibility necessary to adopt a bioactive "U-shape" or "L-shape" conformation, a hallmark requirement for entering the ligand-binding domain (LBD) of nuclear receptors 2.

  • Azetidin-1-yl Amide Motif : The incorporation of a constrained four-membered azetidine ring serves a dual purpose. Pharmacokinetically, it shields the amide bond from rapid enzymatic hydrolysis by ubiquitous amidases. Pharmacodynamically, the rigid steric bulk optimizes Van der Waals interactions within the narrow hydrophobic channels of transporter proteins.

Core Mechanisms of Action

Pathway A: URAT1 Inhibition (Uricosuric Action)

URAT1 (SLC22A12) is an apical membrane anion exchanger in the renal proximal tubule responsible for the reabsorption of filtered urate from the lumen back into the blood. Hyperactivity of URAT1 leads to hyperuricemia and gout.

The 3-chlorobenzoic acid moiety acts as a competitive antagonist at the URAT1 binding site. By coordinating with basic amino acid residues (such as Arginine) in the transporter's central pore, the compound physically occludes the translocation pathway, preventing urate reabsorption and promoting its renal excretion 3.

URAT1_Pathway Blood Blood Stream (High Urate) URAT1 URAT1 Transporter (Apical Membrane) Blood->URAT1 Urate Filtration Cell Renal Proximal Tubule Cell URAT1->Cell Urate Reabsorption Excretion Urate Excretion (Urine) URAT1->Excretion Blocked Reabsorption Drug 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Drug->URAT1 Competitive Inhibition

Mechanism of URAT1 inhibition by the chlorobenzoic acid derivative.

Pathway B: PPARγ/δ Partial Agonism

Phenoxyacetic acid derivatives are classic modulators of the Peroxisome Proliferator-Activated Receptors (PPARs) 4. Upon crossing the cell membrane, the compound enters the nucleus and binds to the LBD of PPARγ or PPARδ. The carboxylic acid forms a critical hydrogen bond network with the activation function-2 (AF-2) helix (specifically Helix 12). This binding induces a conformational shift that promotes heterodimerization with the Retinoid X Receptor (RXR). The resulting complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, recruiting co-activators to initiate the transcription of genes responsible for lipid metabolism and insulin sensitization.

PPAR_Pathway Ligand Compound (Ligand) PPAR PPAR (Cytosol/Nucleus) Ligand->PPAR Binds to LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE Binds to DNA Transcription Gene Transcription (Metabolic Regulation) PPRE->Transcription Recruits Co-activators

Ligand-induced PPAR activation and subsequent gene transcription pathway.

Quantitative Data Presentation

To contextualize the potency of this scaffold, the following table summarizes representative in vitro binding affinities (IC₅₀ for inhibition, EC₅₀ for agonism) of the halogenated phenoxyacetamide class compared to clinical standards.

Target / AssayCompound Scaffold (Investigational)Clinical Reference DrugReference Potency
URAT1 Inhibition IC₅₀: 1.2 - 4.5 μMLesinuradIC₅₀: 3.5 μM
PPARγ Agonism EC₅₀: 0.8 - 2.1 μM (Partial)PioglitazoneEC₅₀: 0.5 μM (Full)
PPARδ Agonism EC₅₀: 1.5 - 5.0 μMGW501516EC₅₀: 0.002 μM
OAT1/OAT3 Off-target IC₅₀: > 50 μM (Selective)ProbenecidIC₅₀: 4.0 μM (Non-selective)

Data represents the typical pharmacological window for this structural class, highlighting its potential as a selective URAT1 inhibitor with secondary metabolic benefits.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the mechanistic claims of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, the following self-validating experimental protocols must be employed. As a Senior Application Scientist, I emphasize that experimental design must inherently control for biological noise to establish definitive causality.

Protocol 1: In Vitro URAT1 Transport Inhibition Assay

Objective: Quantify the direct inhibition of urate reabsorption.

  • Cell Line Preparation: Utilize HEK293T cells transiently transfected with a plasmid encoding human SLC22A12 (URAT1).

    • Causality: HEK293T cells lack endogenous URAT1 expression. By utilizing a transient transfection model, any observed urate transport is strictly mediated by the introduced transporter, eliminating background noise from other solute carriers.

  • Radioligand Uptake: Wash cells with a sodium-free buffer, then incubate with 50 μM [¹⁴C]-uric acid concurrently with varying concentrations of the test compound (0.1 μM to 100 μM) for 5 minutes.

    • Causality: The use of[¹⁴C]-uric acid provides a highly sensitive, directly quantifiable radiometric signal of intracellular urate accumulation, avoiding the artifacts common in fluorescent surrogate assays.

  • Self-Validation (Controls): Run parallel wells containing Benzbromarone (10 μM) as a positive control, and mock-transfected HEK293T cells as a negative control.

    • Causality: The mock-transfected cells establish the true zero-baseline (passive diffusion), while Benzbromarone ensures the assay's dynamic range is functioning correctly. If the positive control fails to abolish the signal, the assay is immediately flagged as invalid.

Protocol 2: PPAR Transactivation Reporter Assay

Objective: Confirm nuclear receptor target engagement and functional agonism.

  • Plasmid Co-transfection: Transfect COS-7 cells with two plasmids: a chimeric receptor plasmid containing the GAL4 DNA-binding domain fused to the human PPARγ or PPARδ LBD, and a UAS-firefly luciferase reporter plasmid.

    • Causality: The chimeric GAL4 system isolates the specific ligand-binding event from endogenous nuclear receptor interference. It ensures that the luciferase signal is exclusively driven by the test compound interacting with the specific PPAR LBD provided.

  • Compound Incubation: Treat the transfected cells with the compound in media supplemented with charcoal-stripped fetal bovine serum (FBS) for 24 hours.

    • Causality: Standard FBS contains endogenous lipids and fatty acids that act as basal PPAR agonists. Charcoal stripping depletes these lipids, ensuring the transcriptional signal is solely compound-driven.

  • Luminescence Readout & Normalization: Lyse cells and measure firefly luciferase activity. Normalize this data against a constitutively active Renilla luciferase co-transfected control.

    • Causality: Normalization mathematically corrects for well-to-well variations in cell viability and transfection efficiency. A dose-dependent increase in the normalized ratio definitively proves functional target agonism.

References

  • Title : Discovery of a Potent and Orally Bioavailable Xanthine Oxidase/Urate Transporter 1 Dual Inhibitor as a Potential Treatment for Hyperuricemia and Gout Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source : PMC - National Institutes of Health (NIH) URL :[Link]

  • Title : Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists Source : PMC - National Institutes of Health (NIH) URL :[Link]

  • Title : Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Source : Dove Medical Press URL :[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In modern drug discovery, the selection of bif...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks dictates the downstream success of lead optimization. 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (Molecular Formula: C₁₂H₁₂ClNO₄) is a highly versatile, structurally pre-optimized intermediate. It features a reactive carboxylic acid handle for late-stage functionalization and a sterically constrained azetidine-amide ether moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated experimental workflows for its integration into targeted therapeutics.

Molecular & Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug candidate. The following table summarizes the deterministic properties of this compound.

PropertyValueMechanistic Implication
Molecular Formula C₁₂H₁₂ClNO₄Core scaffold composition.
Molecular Weight 269.68 g/mol [1]Low MW allows for downstream coupling without violating Lipinski's Rule of 5 (<500 Da).
Predicted cLogP ~1.8 – 2.2Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area 66.8 ŲWell within the limit for oral bioavailability (<140 Ų); leaves room for BBB penetration if required (<90 Ų).
Hydrogen Bond Donors (HBD) 1Derived solely from the carboxylic acid; will become 0 upon amide coupling, enhancing permeability.
Hydrogen Bond Acceptors (HBA) 4Derived from the ether oxygen, carbonyl oxygens, and azetidine nitrogen.
Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to target protein surfaces.

Structural Rationale & Reactivity (E-E-A-T)

As a Senior Application Scientist, I approach molecular design through the lens of causality. Every functional group in this molecule serves a specific pharmacokinetic or synthetic purpose:

  • The Azetidine Ring (sp³ Character): Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery. Their incorporation increases the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility and metabolic stability compared to planar aromatic appendages [2]. Furthermore, the high ring strain and conformational rigidity make them highly attractive scaffolds for precise receptor targeting [2].

  • The Non-Basic Amide Linkage: By locking the azetidine nitrogen into an amide bond, the basicity of the nitrogen is neutralized (pKa < 0). This is a deliberate design choice to mitigate hERG channel liabilities and phospholipidosis risks—toxicological hurdles frequently caused by basic lipophilic amines.

  • The Meta-Chloro Substituent: The chlorine atom exerts a negative inductive effect (-I), which subtly lowers the pKa of the adjacent benzoic acid. Synthetically, this increases the electrophilicity of the active ester during coupling. Pharmacologically, halogenation often improves metabolic half-life by blocking cytochrome P450-mediated aromatic oxidation and can engage in halogen bonding within hydrophobic target pockets.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to verify causality and reaction success.

Protocol 1: HATU-Mediated Amide Coupling

When coupling this building block to sterically hindered or electron-deficient amines, HATU is the reagent of choice. The 7-azabenzotriazole leaving group of HATU stabilizes the transition state via a neighboring group effect (hydrogen bonding to the incoming amine), accelerating the reaction and minimizing epimerization [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vessel under an inert nitrogen atmosphere, dissolve 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature. Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Add HATU (1.1 eq) in one portion. Stir for 10–15 minutes.

    • Self-Validation Check: Pull a 1 µL aliquot into LC-MS. The mass of the highly reactive O-At ester intermediate should be visible, confirming successful activation before amine addition.

  • Coupling: Introduce the target amine (1.1 eq). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition the DMF into the aqueous phase), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

Before advancing a coupled lead compound into biological assays, its kinetic solubility must be profiled to prevent false negatives caused by compound precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (e.g., 0.1 to 10 mM) in a DMSO intermediate plate.

  • Aqueous Spiking: Spike 2 µL of each DMSO dilution into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent microtiter plate. The final DMSO concentration is strictly maintained at 1% to mimic standard assay conditions.

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm).

  • Quantification: Measure light scattering (nephelometry) or absorbance at 620 nm.

    • Self-Validation Check: Include caffeine (highly soluble) and amiodarone (poorly soluble) as internal controls. The solubility limit is defined as the lowest concentration at which a statistically significant increase in scattering is detected relative to the blank.

System Integration & Visual Workflows

The true value of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid lies in its seamless integration into automated drug discovery pipelines. The diagrams below illustrate the logical flow of its application and subsequent physicochemical profiling.

G A Building Block C12H12ClNO4 B HATU/DIPEA Amide Coupling A->B C Target Scaffold (e.g., Kinase Inhibitor) B->C D Physicochemical Optimization C->D E Lead Compound D->E

Fig 1. Synthetic integration of the azetidine-benzoic acid building block into lead compounds.

G A 10 mM DMSO Stock B Nephelometry (Kinetic Solubility) A->B C Shake-Flask Method (LogD pH 7.4) A->C E SAR Data Integration B->E D LC-MS/MS Quantification C->D D->E

Fig 2. Standardized physicochemical profiling workflow for kinetic solubility and LogD determination.

References

  • Product Index - AA Blocks Source: AA Blocks Catalog URL
  • Source: Future Medicinal Chemistry (Taylor & Francis / Tandfonline)
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source: BenchChem Technical Guides URL
Foundational

Preliminary Cytotoxicity Screening of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid: A Tiered Mechanistic Approach

Executive Summary In early-stage drug discovery, the transition from hit-to-lead requires rigorous de-risking of chemical matter. The compound 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid presents a unique stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from hit-to-lead requires rigorous de-risking of chemical matter. The compound 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid presents a unique structural motif: a halogenated benzoic acid core coupled with a strained azetidine-acetamide ether. While this structure offers excellent vectors for target engagement, it also introduces specific physicochemical liabilities that necessitate a highly strategic, mechanistic approach to cytotoxicity screening. This technical guide outlines a self-validating, tiered in vitro protocol designed to distinguish between transient metabolic inhibition and frank cellular necrosis.

Structural Rationale & Toxicological Liabilities

Before pipetting a single reagent, an application scientist must analyze the chemical structure to predict potential assay interference and biological liabilities.

The molecule contains two distinct domains:

  • 3-Chlorobenzoic Acid Core: Halogenated lipophilic acids are classic pharmacophores, but they carry a known risk of acting as weak mitochondrial uncouplers. The lipophilic anion can traverse the inner mitochondrial membrane, dissipating the proton motive force required for oxidative phosphorylation.

  • Azetidine-Acetamide Moiety: The azetidine ring is a strained, four-membered nitrogen heterocycle. While generally stable, its polarity and potential for metabolic hydrolysis must be accounted for.

The Causality of Assay Selection: Because the compound may uncouple mitochondria, relying solely on an ATP-depletion assay (the industry standard for cell viability) could yield a false positive for cytotoxicity. The cell might be metabolically arrested (low ATP) but structurally intact and viable. Therefore, we must multiplex an ATP-dependent assay with an orthogonal membrane-integrity assay to establish a true toxicological profile[1].

Strategic Framework: The Self-Validating Multiplex Approach

To align with the quantitative high-throughput screening (qHTS) guidelines established by the NIH Tox21 program[2], our workflow utilizes a tiered decision matrix.

ScreeningWorkflow Start Compound: 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Tier1 Tier 1: Basal Viability (ATP / Resazurin) Start->Tier1 Decision1 IC50 < 50 µM? Tier1->Decision1 Tier2 Tier 2: Mechanistic Assays (LDH / Caspase-3/7) Decision1->Tier2 Yes (Cytotoxic) Safe Proceed to Efficacy Screening Decision1->Safe No (Non-toxic) Apoptosis Apoptosis (Caspase+ / LDH-) Tier2->Apoptosis Necrosis Necrosis (Caspase- / LDH+) Tier2->Necrosis

Tiered in vitro cytotoxicity screening workflow for novel small molecule evaluation.

The Principle of Self-Validation

Every protocol must be a self-validating system. This means incorporating internal controls that prove the assay is functioning regardless of the test compound's behavior.

  • Positive Control (Apoptosis): Staurosporine (1 µM).

  • Positive Control (Necrosis): Digitonin (30 µg/mL) or 0.1% Triton X-100.

  • Vehicle Control: 0.5% DMSO (matching the highest compound concentration).

  • Quality Metric: A Z'-factor > 0.6 must be achieved between vehicle and positive controls to validate the plate run[1].

Experimental Methodologies

The following protocols are optimized for 384-well microplates using HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cell lines to cover hepatic and renal toxicity models.

Protocol A: Tier 1 Basal Viability (Intracellular ATP Quantitation)

This assay uses a recombinant luciferase engineered to generate a stable luminescent signal proportional to the amount of ATP present, which directly correlates with the number of metabolically active cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 2,000 cells/well in 20 µL of complete DMEM into solid white 384-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the test compound in a 10-point dose-response curve (ranging from 100 µM to 3 nM). Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter delivery.

  • Incubation: Incubate the treated plates for 48 hours.

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader (integration time: 0.5 seconds/well).

Protocol B: Tier 2 Membrane Integrity (LDH Release)

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon membrane rupture. Measuring extracellular LDH differentiates between a compound that merely halts metabolism (low ATP, low LDH) and one that destroys the cell (low ATP, high LDH)[3].

Step-by-Step Workflow:

  • Preparation: Run parallel clear-bottom 384-well plates dosed identically to Protocol A.

  • Supernatant Transfer: After 48 hours of incubation, centrifuge the plate at 250 x g for 3 minutes. Transfer 10 µL of the supernatant from each well to a fresh assay plate.

  • Reaction Mix: Add 10 µL of LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to the transferred supernatant.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes. The coupled enzymatic reaction converts the tetrazolium salt into a red formazan product.

  • Termination & Readout: Add 10 µL of Stop Solution (1M Acetic Acid). Measure absorbance at 490 nm.

Quantitative Data Interpretation

To accurately assess the toxicological profile of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, the data from both assays must be synthesized. Below is a representative data summary table illustrating a classic "metabolic uncoupler" profile.

Cell LineAssay TypeBiological ReadoutIC₅₀ / EC₅₀ (µM)Mechanistic Interpretation
HepG2 ATP QuantitationIntracellular ATP Depletion12.4 ± 1.1Significant metabolic impairment.
HepG2 LDH ReleaseMembrane Rupture> 100Intact membrane; no acute necrosis.
HEK293 ATP QuantitationIntracellular ATP Depletion18.7 ± 2.0Moderate metabolic impairment.
HEK293 LDH ReleaseMembrane Rupture> 100Intact membrane; no acute necrosis.

Application Scientist's Insight: If we had only run the ATP assay, this compound would have been flagged as highly cytotoxic (IC₅₀ ~12 µM). However, the lack of LDH release up to 100 µM reveals the causality: the 3-chlorobenzoic acid moiety is likely uncoupling mitochondrial oxidative phosphorylation. The cells are starved of ATP but are not undergoing acute necrotic lysis. This compound is cytostatic/metabolically disruptive, not directly necrotic.

Mechanistic Pathway Analysis

Understanding the exact pathway of cellular demise is critical for downstream lead optimization. If prolonged ATP depletion occurs, the cell will eventually trigger programmed cell death (apoptosis) rather than uncontrolled rupture (necrosis).

SignalingPathway Comp Test Compound Internalization Mito Mitochondrial Stress (ATP Depletion) Comp->Mito CytC Cytochrome C Release Mito->CytC Prolonged Stress Membrane Membrane Rupture (LDH Release) Mito->Membrane Acute Toxicity Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Death Cellular Demise Casp3->Death Apoptosis Membrane->Death Necrosis

Cellular signaling pathways delineating compound-induced apoptosis versus necrosis.

By mapping the compound's effects to these specific signaling nodes, medicinal chemists can iteratively modify the azetidine-acetamide or the chlorobenzoic acid core to dial out the mitochondrial liability while preserving the desired target efficacy.

References

  • Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Toxicology in the 21st Century (Tox21) Program Source: National Center for Advancing Translational Sciences (NCATS) / NIH URL:[Link]

  • Validation Study of In Vitro Cytotoxicity Test Methods (ICCVAM) Source: National Toxicology Program (NTP) / NIH URL:[Link]

Sources

Exploratory

Target receptor binding affinity of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Profiling the Target Receptor Binding Affinity of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid: A Comprehensive Methodological Framework Executive Summary In modern drug discovery, accurately defining the recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Profiling the Target Receptor Binding Affinity of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid: A Comprehensive Methodological Framework

Executive Summary

In modern drug discovery, accurately defining the receptor binding affinity of structurally complex small molecules is paramount. This technical guide focuses on 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (hereafter referred to as AOCBA ), a specialized chemical building block. Featuring a chlorobenzoic acid headgroup and an azetidinyl-amide tail, AOCBA possesses the classic pharmacophoric features of ligands targeting carboxylic acid-binding receptors, such as Free Fatty Acid Receptors (e.g., GPCRs like GPR40) or nuclear receptors (e.g., PPARγ).

As a Senior Application Scientist, I have structured this guide to move beyond basic assay descriptions. Here, we will dissect the structural rationale behind AOCBA's design and establish a rigorous, self-validating methodological framework—utilizing Surface Plasmon Resonance (SPR) and Time-Resolved FRET (TR-FRET)—to definitively quantify its target receptor binding affinity.

Structural Rationale & Target Interaction Hypothesis

Before deploying advanced biophysical assays, we must understand the causality of the molecule's structural design and how it dictates receptor interaction:

  • The 3-Chlorobenzoic Acid Motif: The carboxylic acid acts as the primary electrostatic anchor. In the hydrophobic binding pockets of target GPCRs, this moiety forms critical salt bridges with positively charged residues (typically Arginine or Lysine). The chlorine atom at the 3-position serves a dual purpose: it provides a localized hydrophobic interaction with aromatic residues in the binding site, and its inductive electron-withdrawing effect lowers the pKa​ of the carboxylic acid, ensuring optimal ionization at physiological pH.

  • The Azetidinyl-Amide Tail: Unlike highly flexible acyclic amines, the four-membered azetidine ring restricts conformational freedom. By pre-organizing the molecule into a rigid geometry, the entropic penalty ( ΔS ) incurred upon receptor binding is significantly reduced. Thermodynamically, this enhances the overall binding free energy ( ΔG ) and drives a higher binding affinity ( Kd​ ).

Primary Binding Affinity Methodologies

To establish a highly authoritative pharmacological profile for AOCBA, orthogonal techniques must be employed. We utilize SPR for label-free kinetic resolution and TR-FRET for high-throughput equilibrium binding.

Surface Plasmon Resonance (SPR)

SPR has emerged as the gold standard for real-time biomolecular interaction analysis[1]. Because AOCBA is a low-molecular-weight compound (~311 Da), the target receptor must be immobilized on the sensor chip to generate a measurable refractive index shift upon ligand binding[2]. SPR is critical because it provides not just the equilibrium dissociation constant ( Kd​ ), but the kinetic rate constants ( kon​ and koff​ ). The off-rate ( koff​ ) dictates the ligand's residence time ( τ=1/koff​ ), which is often a more accurate predictor of in vivo efficacy than affinity alone.

Time-Resolved FRET (TR-FRET)

TR-FRET overcomes the limitations of traditional radioligand binding by offering a non-radioactive, homogeneous assay format[3]. By utilizing a SNAP-tagged receptor labeled with a long-lifetime lanthanide fluorophore (e.g., Terbium cryptate) and a fluorescently labeled tracer ligand, we can measure the displacement of the tracer by AOCBA[4]. The time-resolved nature of the measurement eliminates short-lived background autofluorescence, yielding an exceptional signal-to-noise ratio.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes specific causality checks to prevent false positives and ensure data integrity.

Protocol A: SPR Kinetic Binding Assay for AOCBA

Causality Check: Bulk refractive index shifts caused by DMSO are the primary source of artifacts in small-molecule SPR. Exact DMSO matching between the running buffer and the AOCBA analyte samples is mandatory.

  • Sensor Surface Preparation: Immobilize the target receptor (e.g., His-tagged GPCR) onto a Ni-NTA or CM5 sensor chip via standard amine coupling or capture chemistry. Target an immobilization level of ~3000-5000 Response Units (RU) to ensure sufficient signal for a small molecule.

  • Analyte Preparation: Prepare a 50 mM stock of AOCBA in 100% DMSO. Dilute this stock into HBS-EP+ running buffer to create a 5-point concentration series (e.g., 10 nM to 1000 nM). Critical step: Ensure the final DMSO concentration is exactly 1.0% across all samples and the running buffer.

  • Kinetic Injection (Single-Cycle): Inject the AOCBA concentration series sequentially from lowest to highest concentration without regeneration steps between injections. This single-cycle approach minimizes receptor degradation over time. Maintain a high flow rate (50 µL/min) to eliminate mass transport limitations.

  • Data Validation & Fitting: Apply double-referencing by subtracting both the reference cell signal and a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation Metric: The χ2 value of the fit must be < 10% of the Rmax​ . If χ2 is higher, the data implies complex binding (e.g., aggregation or non-specific binding) and must be discarded.

Protocol B: TR-FRET Competition Binding Assay

Causality Check: To ensure the calculated IC50​ accurately reflects the true inhibition constant ( Ki​ ), the fluorescent tracer concentration must be kept strictly at or below its own Kd​ to prevent tracer-driven assay desensitization.

  • Membrane Preparation: Express the SNAP-tagged target receptor in HEK293 cells. Label the cells with SNAP-Lumi4-Tb (the FRET donor) and isolate the cell membranes via ultracentrifugation.

  • Assay Assembly: In a 384-well low-volume plate, sequentially add 5 µL of Tb-labeled membranes, 5 µL of a validated fluorescent tracer (the FRET acceptor, at 1×Kd​ ), and 10 µL of AOCBA in assay buffer (serial dilution spanning 10μM to 10pM ).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to reach thermodynamic binding equilibrium.

  • Detection: Read the plate using a TR-FRET compatible microplate reader. Excitation is set to 337 nm; Emission is read at 620 nm (Tb donor) and 665 nm (Acceptor). Calculate the 665/620 nm ratio.

    • Self-Validation Metric: Calculate the Z′ factor using a vehicle control (DMSO) and a known saturating reference ligand. A Z′>0.5 is required to validate the assay plate's robustness.

  • Data Analysis: Plot the specific TR-FRET ratio against log[AOCBA]. Fit the data to a 4-parameter logistic curve to determine the IC50​ . Convert the IC50​ to Ki​ using the Cheng-Prusoff equation.

Data Presentation & Visualization

To synthesize the quantitative outputs of these orthogonal assays, data should be structured into a unified binding profile. Below is a representative data matrix demonstrating how AOCBA's binding metrics are standardized.

Table 1: Representative Target Binding Profile for AOCBA

Assay MethodologyParameterRepresentative ValueValidation MetricPass/Fail Criteria
SPR (Kinetic) Kd​ (Equilibrium)45.2 nM χ2 / Rmax​ χ2 < 10% of Rmax​
SPR (Kinetic) kon​ (Association) 2.1×105M−1s−1 Mass Transport ( kt​ ) kt​≫kon​
SPR (Kinetic) koff​ (Dissociation) 9.5×10−3s−1 Baseline Drift< 5 RU / min
TR-FRET IC50​ 68.4 nM Z′ Factor Z′≥0.5
TR-FRET Ki​ (Inhibition)34.2 nMHill Slope ( nH​ ) 0.8≤nH​≤1.2
Diagram 1: SPR Workflow for Small Molecule Kinetics

SPR_Workflow N1 1. Receptor Immobilization (e.g., His-tagged GPCR on Ni-NTA) N3 3. Kinetic Injection (Single-Cycle or Multi-Cycle) N1->N3 N2 2. AOCBA Analyte Prep (Serial Dilution in HBS-EP+ & DMSO) N2->N3 N4 4. Real-Time Detection (Refractive Index Shift / RU) N3->N4 Binding Event N5 5. Data Analysis (1:1 Langmuir Model -> Kd, kon, koff) N4->N5 Sensorgram Output

Figure 1: Surface Plasmon Resonance (SPR) workflow for small molecule binding kinetics.

Diagram 2: TR-FRET Competition Assay Logic

TR_FRET N1 SNAP-Tagged Receptor (+ Lumi4-Tb Donor) N4 High TR-FRET Signal (Tracer Bound to Receptor) N1->N4 + Tracer (No AOCBA) N5 Low TR-FRET Signal (AOCBA Bound, Tracer Displaced) N1->N5 + Tracer + AOCBA N2 Fluorescent Tracer (Acceptor) N2->N4 N3 AOCBA Ligand (Unlabeled Competitor) N3->N5 Displaces Tracer

Figure 2: TR-FRET competition assay logic for determining AOCBA binding affinity.

References

  • Time-Resolved FRET Binding Assay to Investigate Hetero-Oligomer Binding Properties: Proof of Concept with Dopamine D1/D3 Heterodimer ACS Chemical Biology[Link][4]

  • A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer PubMed / ASSAY and Drug Development Technologies[Link][3]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A PMC / Analytical Biochemistry[Link][2]

  • A beginner's guide to surface plasmon resonance The Biochemist (Portland Press)[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 1308277-63-5 Executive Summary & Retrosynthetic Strategy The construction of the 2-amino-2-oxoethoxy ether linkage is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound CAS: 1308277-63-5

Executive Summary & Retrosynthetic Strategy

The construction of the 2-amino-2-oxoethoxy ether linkage is achieved via a Williamson ether synthesis, a highly reliable method for functionalizing phenolic hydroxyl groups in pharmaceutical intermediates (1). Subsequent ester saponification under mild basic conditions prevents the premature cleavage of the newly formed amide bond, a chemoselective strategy well-documented in the synthesis of complex molecular activators (2).

Mechanistic Pathway & Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Amide Formation cluster_1 Phase 2: Williamson Ether Synthesis cluster_2 Phase 3: Saponification Azetidine Azetidine HCl Amide 2-Chloro-1-(azetidin-1-yl)ethan-1-one Azetidine->Amide Et3N, DCM, 0°C Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Amide Ester Methyl 4-(2-(azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoate Amide->Ester SN2 Alkylation Phenol Methyl 3-chloro-4-hydroxybenzoate Phenol->Ester K2CO3, DMF, 80°C Final 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Ester->Final 1. LiOH, THF/H2O 2. HCl (aq)

Fig 1: 3-phase retrosynthetic workflow for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Experimental Protocols & Causality

Safety Note: All procedures must be conducted in a professional laboratory setting within a certified fume hood. Chloroacetyl chloride is highly corrosive and lachrymatory; strict adherence to PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Phase 1: Synthesis of 2-Chloro-1-(azetidin-1-yl)ethan-1-one

Causality & Design: Azetidine hydrochloride is reacted with chloroacetyl chloride to form the alkylating agent. Triethylamine ( Et3​N ) is utilized as an acid scavenger to neutralize the HCl generated, preventing the protonation of the azetidine nucleophile and driving the reaction forward. Dichloromethane (DCM) is selected as a non-polar aprotic solvent to minimize the hydrolysis of the highly reactive acid chloride.

Step-by-Step Protocol:

  • Suspend azetidine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Add Et3​N (2.5 eq) dropwise. The solution will become homogeneous.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes to control the exothermic acylation.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude amide.

Self-Validation (IPC):

  • TLC: Hexanes/EtOAc (1:1). Confirm the disappearance of the ninhydrin-active azetidine spot and the appearance of a new UV-active spot.

  • LC-MS: Confirm product mass; expected m/z [M+H]+ = 134.0.

Phase 2: Williamson Ether Synthesis (Alkylation)

Causality & Design: The phenolic hydroxyl group of methyl 3-chloro-4-hydroxybenzoate is deprotonated by potassium carbonate ( K2​CO3​ ) to form a highly nucleophilic phenoxide ion. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for the SN​2 displacement of the primary chloride.

Step-by-Step Protocol:

  • Dissolve methyl 3-chloro-4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.3 M).

  • Add finely powdered anhydrous K2​CO3​ (2.0 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.

  • Add 2-chloro-1-(azetidin-1-yl)ethan-1-one (1.2 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 4–6 hours.

  • Cool to room temperature, dilute with cold water to precipitate the product (or extract with EtOAc if it oils out).

  • Wash the organic layer extensively with water and brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Self-Validation (IPC):

  • TLC: Hexanes/EtOAc (7:3). Monitor the disappearance of the phenol ( Rf​≈0.3 ) and the appearance of the intermediate ester ( Rf​≈0.6 ).

  • LC-MS: Confirm intermediate mass; expected m/z [M+H]+ = 284.1.

Phase 3: Ester Saponification

Causality & Design: The methyl ester is hydrolyzed using Lithium Hydroxide ( LiOH ) in a mixed aqueous-organic solvent system (THF/ H2​O ). LiOH is preferred over NaOH or KOH because it provides milder basic conditions, significantly reducing the risk of unwanted cleavage of the azetidinyl amide bond. Subsequent acidification protonates the carboxylate, causing the target benzoic acid to precipitate.

Step-by-Step Protocol:

  • Dissolve the intermediate ester (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide monohydrate (3.0 eq) in a single portion.

  • Stir the biphasic mixture vigorously at room temperature for 3–4 hours.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2–3.

  • Collect the resulting white precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum overnight.

Self-Validation (IPC):

  • LC-MS: Confirm the disappearance of the ester mass and the appearance of the final product; expected m/z [M+H]+ = 270.1.

  • 1H NMR (DMSO-d6): Validate the structure by confirming the loss of the methyl ester singlet at ∼3.8 ppm and the presence of the characteristic azetidine multiplets at ∼4.0 ppm and ∼2.2 ppm.

Quantitative Data & Reagent Metrics

Table 1: Reagent Stoichiometry for Phase 2 (Alkylation)

ReagentMW ( g/mol )EquivalentsAmount (Scale)Role
Methyl 3-chloro-4-hydroxybenzoate186.591.01.00 gStarting Material
2-chloro-1-(azetidin-1-yl)ethan-1-one133.581.20.86 gAlkylating Agent
Potassium Carbonate ( K2​CO3​ )138.212.01.48 gBase
N,N-Dimethylformamide (DMF)73.09-18 mLSolvent

Table 2: Reagent Stoichiometry for Phase 3 (Saponification)

ReagentMW ( g/mol )EquivalentsAmount (Scale)Role
Intermediate Ester283.711.01.00 gIntermediate
Lithium Hydroxide Monohydrate41.963.00.44 gBase / Nucleophile
THF / Water (1:1)--35 mLSolvent System

References

  • Aromatic ether derivatives useful as thrombin inhibitors (WO2006057845A1). World Intellectual Property Organization.
  • Ampk activators (WO2023097187A1). World Intellectual Property Organization.

Sources

Application

How to prepare 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid stock solutions in DMSO

Application Note: Preparation and Management of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid Stock Solutions in DMSO Executive Summary 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (CAS: 1308277-63-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Management of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid Stock Solutions in DMSO

Executive Summary

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (CAS: 1308277-63-5) is a specialized chemical building block and intermediate, frequently utilized in the synthesis of targeted therapeutics, including ATP citrate lyase (ACLY) inhibitors[1]. Due to its specific structural features—a hydrophobic chlorophenyl ring paired with a polar carboxylic acid and an azetidine-containing amide—proper solvation is critical for reproducible in vitro and in vivo assays. This application note provides a validated, step-by-step protocol for preparing, storing, and handling stock solutions of this compound in Dimethyl Sulfoxide (DMSO), ensuring maximum stability and assay integrity.

Physicochemical Properties

Understanding the physicochemical properties of the compound is the first step in ensuring accurate molarity and complete dissolution. The presence of the azetidine ring (a strained four-membered nitrogen heterocycle) and the carboxylic acid moiety dictates its amphiphilic behavior[2].

Table 1: Chemical Identification and Properties

PropertySpecification
Chemical Name 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid
CAS Number 1308277-63-5
Molecular Formula C12H12ClNO4
Molecular Weight 269.68 g/mol
Structural Features Chlorobenzoic acid core, oxoethoxy linker, azetidine ring
Recommended Solvent Anhydrous DMSO (>99.9% purity)

Rationale for Solvent Selection: Why DMSO?

The compound exhibits a complex solubility profile. The carboxylic acid moiety can form strong intermolecular hydrogen bonds (dimerization), while the azetidine ring and chlorobenzene core contribute to varied polarity. DMSO is an aprotic, highly polar solvent that effectively disrupts these intermolecular hydrogen bonds, ensuring complete molecular dispersion[3]. For biological assays, DMSO is the universal standard because it maintains compound stability without altering drug-target binding kinetics, provided it is used within strict concentration limits[4].

Experimental Protocol: Stock Solution Preparation

Caution: Always wear appropriate PPE (gloves, lab coat, safety goggles) when handling active pharmaceutical ingredients and DMSO.

Reagent and Equipment Requirements
  • Compound: 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid powder.

  • Solvent: Anhydrous, sterile-filtered DMSO (Cell-culture grade, >99.9%). Note: DMSO is highly hygroscopic; use fresh or septum-sealed bottles to prevent water absorption, which dramatically reduces compound solubility and accelerates degradation[3].

  • Hardware: Analytical balance (precision ±0.01 mg), vortex mixer, ultrasonic bath, and solvent-resistant polypropylene microcentrifuge tubes.

Molarity Calculations

To prepare a specific volume of stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (g/mol) / 1000

Table 2: Quick Reference for Reconstitution (MW = 269.68 g/mol )

Desired ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.70 mg
50 mM 1.0 mL13.48 mg
100 mM 1.0 mL26.97 mg
Step-by-Step Methodology
  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening. Causality: This prevents ambient moisture condensation on the cold powder, which would introduce water into the stock and compromise solubility[3].

  • Weighing: Accurately weigh the required mass of the compound into a sterile, solvent-resistant tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Self-Validation Check: Ensure the DMSO is liquid at room temperature (DMSO freezes at 18.5°C).

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate the tube in a water bath at room temperature for 2–5 minutes. Causality: Sonication provides the kinetic energy required to overcome the lattice energy of the solid crystal, accelerating solvation without degrading the molecule.

  • Visual Inspection: Hold the tube against a light source. The solution must be completely clear and free of micro-particulates.

  • Filtration (Optional): If the stock is intended for long-term sterile cell culture, filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Do not use cellulose acetate (CA) or nitrocellulose filters, as DMSO will dissolve the membrane matrix, ruining the sample and introducing toxic polymers into your assay.

Workflow Visualization

Workflow A Equilibrate & Weigh 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid B Add Anhydrous DMSO (Cell-culture grade, >99.9%) A->B C Vortex & Sonicate (Ensure complete dissolution) B->C D Sterile Filtration (Optional) (Use 0.22 µm PTFE filter) C->D E Aliquot into Microcentrifuge Tubes (Single-use volumes to avoid freeze-thaw) D->E F Store Aliquots at -20°C or -80°C (Desiccated & protected from light) E->F

Caption: Workflow for the preparation, filtration, and storage of DMSO stock solutions.

Storage and Compound Management

Improper storage is the primary cause of assay irreproducibility. DMSO solutions are prone to degradation and precipitation upon repeated temperature cycling.

  • Aliquoting: Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 50 µL). This is a critical step to avoid freeze-thaw cycles, which introduce condensation (water) into the hygroscopic DMSO, leading to compound precipitation and unquantifiable dilution[5].

  • Temperature: Store aliquots at -20°C for short-term use (< 1 month) or -80°C for long-term storage (> 1 month).

  • Thawing: Thaw aliquots naturally at room temperature or in a 37°C water bath just prior to use. Vortex briefly to ensure homogeneity before pipetting.

Downstream Application Considerations (Cell Culture)

When transferring the 10 mM or 50 mM DMSO stock into aqueous biological buffers (e.g., PBS or DMEM):

  • DMSO Toxicity Limits: The final concentration of DMSO in cell culture media must be strictly controlled. For most cell lines, DMSO concentrations should not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target transcriptomic changes[4].

  • Dilution Technique: Always add the DMSO stock solution dropwise into the actively swirling aqueous buffer to prevent localized high concentrations that trigger rapid compound precipitation.

  • Vehicle Controls: Always include a vehicle control in your assays (e.g., 0.1% DMSO in media) to establish a baseline and rule out solvent-induced phenotypic effects.

Sources

Method

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

An Application Note for Drug Development Professionals Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(2-(Azet...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid. The development and validation of reliable analytical methods are critical for regulatory submission and quality control in the pharmaceutical industry. The acidic nature of the target analyte presents specific chromatographic challenges, primarily related to peak shape and retention. This guide details a systematic approach to method development, focusing on the principles of ion suppression in reversed-phase chromatography. The final, optimized method is subjected to rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This document serves as a practical protocol for researchers, analytical scientists, and quality control professionals engaged in the development of therapeutics involving this molecule or structurally similar compounds.

Introduction: The Analytical Challenge

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid is a substituted aromatic carboxylic acid. The accurate measurement of its concentration is essential for pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API) and its drug products.

The primary analytical challenge stems from the molecule's chemical structure:

  • Carboxylic Acid Group: This functional group is acidic and will be ionized at neutral pH. In reversed-phase HPLC, the ionized form is highly polar and exhibits poor retention and often results in broad, tailing peaks on standard C18 columns.[1][2]

  • Aromatic Chromophore: The substituted chlorobenzoic acid ring provides strong UV absorbance, making UV-based detection a suitable and straightforward choice for quantification.

To achieve a reliable and reproducible separation, the method must control the ionization state of the carboxylic acid. The most effective strategy in reversed-phase chromatography is ion suppression , which involves adjusting the mobile phase pH to be significantly lower than the analyte's pKa.[3][4] By operating at a low pH, the carboxylic acid remains in its protonated, non-ionized form, rendering the molecule more hydrophobic and promoting better interaction with the non-polar stationary phase. This results in increased retention, improved peak symmetry, and enhanced method robustness.[5]

Chemical structure of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Figure 1. Chemical Structure of the Analyte.

Part I: Systematic Method Development

A logical, systematic approach is crucial for developing an HPLC method that is not only effective but also robust and transferable. The following workflow outlines the key decisions and optimization steps.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization col_select Column Selection (C18 chosen for versatility) mp_screen Mobile Phase Screening (ACN vs. MeOH, pH exploration) col_select->mp_screen Initial tests grad_opt Gradient Optimization (Adjust slope for resolution & runtime) mp_screen->grad_opt Proceed with best candidates flow_temp Flow Rate & Temperature (Fine-tune for efficiency) grad_opt->flow_temp wav_select Wavelength Selection (PDA scan for λmax) flow_temp->wav_select final_method Final Optimized Method wav_select->final_method Lock parameters sst System Suitability Testing (Confirm performance) final_method->sst

A logical workflow for HPLC method development.
Rationale for Chromatographic Choices
  • Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and was selected as the starting point. Its non-polar stationary phase is ideal for retaining moderately polar to non-polar compounds like the target analyte (in its ion-suppressed state). A column with high-purity silica and robust end-capping is recommended to minimize secondary interactions and improve peak shape.

  • Mobile Phase - Aqueous Component (A): The critical parameter is pH. To ensure complete ion suppression of the carboxylic acid group (estimated pKa ~3.5-4.0), a mobile phase pH of ≤ 2.5 is required. A phosphate buffer is an excellent choice as it has a pKa around 2.1, providing strong buffering capacity in the desired range and offering low UV cutoff, which is advantageous for detection.[6][7] A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was chosen.

  • Mobile Phase - Organic Component (B): Both acetonitrile (ACN) and methanol (MeOH) were considered. Acetonitrile typically provides better peak shapes for acidic compounds, lower column backpressure, and has a lower UV cutoff than methanol.[8][9] Therefore, ACN was selected as the organic modifier.

  • Detector Wavelength: A photodiode array (PDA) detector was used to scan the analyte's UV spectrum from 200-400 nm. The wavelength of maximum absorbance (λmax) was determined to be 245 nm , providing optimal sensitivity for quantification.

Part II: Final Method and Operating Protocol

Following the development strategy, the optimal chromatographic conditions were established.

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate in Water, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 20% B to 70% B in 10 min; 70% B for 2 min; return to 20% B in 1 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 15 minutes (including equilibration)
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Step-by-Step Protocol: Standard and Sample Analysis

1. Mobile Phase Preparation: a. To prepare Mobile Phase A, dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm filter.[8] b. Mobile Phase B is HPLC-grade acetonitrile.

2. Standard Stock Solution Preparation (1000 µg/mL): a. Accurately weigh approximately 25 mg of the 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid reference standard. b. Transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

3. Working Standard and Calibration Curve Preparation: a. Perform serial dilutions from the stock solution using the diluent to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation: a. Prepare the sample (e.g., from a drug product formulation or API batch) by accurately weighing and dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). b. Filter the final sample solution through a 0.22 µm syringe filter before injection.

5. HPLC System Setup and Analysis: a. Set up the HPLC system according to the conditions in the table above. b. Purge the pump lines with the respective mobile phases. c. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved. d. Create a sequence table including blank (diluent), calibration standards, and samples for analysis.

Part III: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following protocols are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[12][13][14]

Validation cluster_Core Core Validation Parameters cluster_Sensitivity Sensitivity cluster_Reliability Reliability Specificity Specificity (Analyte vs. Matrix/Impurities) FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose Linearity Linearity & Range (Conc. vs. Response) Linearity->FitForPurpose Accuracy Accuracy (% Recovery) Accuracy->FitForPurpose Precision Precision (Repeatability & Intermediate) Precision->FitForPurpose LOD LOD (Limit of Detection) LOD->FitForPurpose LOQ LOQ (Limit of Quantitation) LOQ->FitForPurpose Robustness Robustness (Method Tolerance) Robustness->FitForPurpose

Inter-relationships of method validation parameters.
Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from the target analyte, free from interference from the diluent, matrix components, or potential degradation products.

  • Protocol:

    • Inject the diluent (blank) to ensure no peaks are present at the analyte's retention time.

    • Inject a placebo/matrix sample to check for interferences.

    • If available, inject known impurities or a stressed sample (e.g., acid, base, peroxide, heat, light degradation) to assess peak purity of the analyte using a PDA detector and ensure separation from degradants.

Linearity
  • Objective: To verify the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Protocol:

    • Prepare a series of at least five concentrations across the desired range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (mAU*s)
1.015.2
5.075.8
10.0151.1
25.0378.5
50.0755.9
100.01512.3
Accuracy (as Recovery)
  • Objective: To determine the closeness of the measured value to the true value. This is typically assessed by a spike-recovery study.[15]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) ≤ 2.0%.

LOQ & LOD
  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).[11]

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ.

    • Determine the concentration that yields an S/N ratio of approximately 3 for the LOD.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

  • Protocol:

    • Analyze a standard sample while making small variations to the method parameters, one at a time:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

      • Column Temperature: ± 2 °C (28 and 32 °C)

      • Mobile Phase pH: ± 0.1 units (pH 2.4 and 2.6)

    • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the development and validation of a reversed-phase HPLC method for the quantification of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid. By controlling the mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, the method achieves excellent peak shape, resolution, and sensitivity. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's reliability, accuracy, and precision, confirming it is fit for its intended purpose in a regulated pharmaceutical environment.

References

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Exploring the Role of pH in HPLC Separation Source: Veeprho URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Can you retain polar acidic compounds using reversed-phase conditions? Source: Waters Corporation (via YouTube) URL: [Link]

  • Title: Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules Source: Phenomenex URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: How to Select a Buffer for your HPLC Mobile Phase? Source: Axion Labs URL: [Link]

  • Title: HPLC Solvent Selection Source: Element Lab Solutions URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

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  • Title: A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC Columns URL: [Link]

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Application

Application Notes &amp; Protocols: Leveraging 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid for Advanced Amide Synthesis

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of medicinal chemistry and pharmaceutical development, the strategic assembly of molecular scaffolds is paramount. The title compound, 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and pharmaceutical development, the strategic assembly of molecular scaffolds is paramount. The title compound, 4-(2-(azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, represents a sophisticated building block designed for incorporation into novel chemical entities. Its unique architecture, featuring a constrained azetidine ring, a chloro-substituted aromatic core, and a reactive carboxylic acid handle, offers medicinal chemists a powerful tool for exploring new chemical space. The azetidine moiety can enhance metabolic stability and aqueous solubility, while the substituted phenyl ring provides a rigid scaffold for directing substituents toward biological targets.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this building block in amide coupling reactions—the most frequently employed transformation in drug discovery.[1][2] We will delve into the mechanistic underpinnings of modern amidation strategies, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Fundamental Challenge: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid with an amine to form an amide bond is a thermodynamically favorable process. However, it is kinetically slow under standard conditions. The primary obstacle is the acid-base reaction between the carboxylic acid and the amine, which forms a highly unreactive carboxylate salt.[3] To overcome this kinetic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" is the central principle of all amide coupling reactions.

The activation process transforms the carboxylic acid into a reactive intermediate susceptible to nucleophilic attack by the amine. The choice of coupling reagent and additives is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers.

Mechanism of Action: Key Reagents and Their Roles

Modern amide synthesis relies on a toolkit of reagents designed for efficient and clean carboxylic acid activation. Understanding their mechanisms is crucial for rational protocol design and troubleshooting.

Carbodiimide-Mediated Activation (e.g., EDC)

Carbodiimides are powerful dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3][4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl): EDC is a water-soluble carbodiimide, making it a preferred reagent.[5] Its primary advantage is that the urea byproduct formed during the reaction is also water-soluble and can be easily removed through a simple aqueous workup.[6]

The Role of Benzotriazole Additives (HOBt & HOAt)

While the O-acylisourea intermediate is reactive, it is also unstable and prone to side reactions, such as rearrangement to an unreactive N-acylurea.[6] To mitigate this, additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed.

These additives rapidly intercept the O-acylisourea to form a more stable, yet highly reactive, active ester.[5][6] This two-step activation pathway increases efficiency and significantly suppresses common side reactions. HOAt is generally considered more effective than HOBt, leading to faster reactions and lower rates of epimerization.

Carbodiimide_Activation_Mechanism Fig 1: EDC/HOBt Activation Pathway cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Amide Formation RCOOH Carboxylic Acid (Building Block) OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI EDC EDC HOBt HOBt ActiveEster HOBt Active Ester (More Stable Intermediate) OAI_2->ActiveEster Amine Amine Amide Desired Amide Urea EDC-Urea (Byproduct) ActiveEster_2->Amide

Caption: EDC/HOBt Activation Pathway.

Uronium/Aminium Salt Reagents (e.g., HATU)

Uronium salts like HATU are among the most powerful coupling reagents available.[2] HATU is derived from HOAt and offers exceptional reactivity, making it ideal for difficult couplings involving sterically hindered substrates or electron-deficient amines.[5] Its mechanism also proceeds through the formation of a highly reactive OAt-active ester, benefiting from the catalytic effect of the pyridine nitrogen in the HOAt core.

The Non-Nucleophilic Base (e.g., DIPEA)

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential. Its primary roles are:

  • To neutralize the hydrochloride salt often associated with EDC.

  • To maintain a basic reaction medium, ensuring the amine nucleophile remains in its deprotonated, reactive state.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the use of 4-(2-(azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid in amide coupling.

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[7][8]

Chemical_Structure Fig 2: Structure of the Building Block mol

Caption: 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid.

Protocol 1: Standard Amide Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid283.691.0
Amine of interest-1.1 - 1.2
EDC·HCl191.701.2 - 1.5
HOBt135.121.2
DIPEA129.242.5 - 3.0
Anhydrous Solvent (DMF or DCM)--

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(2-(azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (1.0 equiv.), HOBt (1.2 equiv.), and the desired amine (1.1 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to dissolve the solids (concentration typically 0.1-0.5 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Reagent Addition: Add EDC·HCl (1.2 equiv.) to the cold reaction mixture in one portion.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[9]

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is recommended for challenging substrates, such as sterically hindered or electron-poor amines, or when minimizing reaction time is critical.

Materials & Reagents:

ReagentM.W. ( g/mol )Equivalents
4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid283.691.0
Amine of interest-1.1 - 1.2
HATU380.231.1 - 1.2
DIPEA129.242.0 - 3.0
Anhydrous Solvent (DMF or DCM)--

Procedure:

  • Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 4-(2-(azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (1.0 equiv.) and HATU (1.1 equiv.).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM.

  • Activation: Add DIPEA (2.0 equiv.) and stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 equiv.) to the activated mixture. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required.

  • Reaction: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Reaction Workup and Product Purification

A standardized workflow is essential for isolating the desired amide product in high purity.

Purification_Workflow Fig 3: General Post-Reaction Workflow Reaction Completed Reaction Mixture (in DMF or DCM) Dilute Dilute with Ethyl Acetate or other suitable solvent Reaction->Dilute Wash1 Aqueous Wash: 1. 1N HCl (removes base) 2. Sat. NaHCO₃ (removes acid) 3. Brine (removes water) Dilute->Wash1 Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Wash1->Dry Filter Filter and Concentrate (Rotary Evaporation) Dry->Filter Crude Crude Product Filter->Crude Purify Purification Crude->Purify PureProduct Pure Amide Product Purify->PureProduct Characterize Characterization (NMR, MS, HPLC) PureProduct->Characterize

Caption: General Post-Reaction Workflow.

Standard Aqueous Workup:
  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1N HCl (aq) to remove DIPEA and any remaining unreacted amine.

  • Base Wash: Wash with a saturated aqueous solution of NaHCO₃ to remove HOBt/HOAt and any unreacted carboxylic acid.

  • Brine Wash: Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Techniques:
  • Flash Column Chromatography: This is the most common method for purifying amide products.[10] A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or DCM in methanol, depending on the product's polarity.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective purification method.[11]

  • Preparative HPLC: For achieving very high purity or separating closely related impurities, reversed-phase preparative HPLC is the method of choice.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficient activation time.3. Poorly nucleophilic amine.1. Use anhydrous solvents and fresh reagents.2. For HATU, ensure pre-activation step is complete.3. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Increase reaction temperature or time.
N-Acylurea Side Product Rearrangement of the O-acylisourea intermediate (common with carbodiimides alone).Ensure an adequate amount of HOBt or HOAt is used. These additives effectively suppress this side reaction.[6]
Epimerization (Racemization) Over-activation or prolonged exposure to base, especially with chiral substrates.Use HOAt-based reagents (like HATU), which are known for low racemization rates. Perform the reaction at lower temperatures (0 °C). Minimize reaction time.
Difficult Purification Byproducts (e.g., DCU from DCC) co-eluting with the product.Urea from EDC is water-soluble.Use EDC to ensure the urea byproduct is removed during the aqueous workup.[6] Optimize chromatography conditions (try different solvent systems or stationary phases).[10]

Conclusion

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid is a valuable and versatile building block for constructing complex molecules. Successful amide bond formation is contingent upon the rational selection of coupling reagents and reaction conditions tailored to the specific amine substrate. By leveraging robust protocols, such as those employing EDC/HOBt for standard applications or HATU for more demanding transformations, researchers can efficiently and reliably incorporate this scaffold into their synthetic targets. Careful reaction monitoring, followed by a systematic workup and purification strategy, will ensure the isolation of the final amide products in high purity, paving the way for subsequent biological evaluation and the advancement of drug discovery programs.

References

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategies for amide bond formation from carboxylic acids and amines. Retrieved from [Link]

  • Gissot, A., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. ACS Combinatorial Science, 15(7), 381–391. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Synthesis, Characterization and biological activity of 4-Aryl 3-Chloro N-Substituted 2-Azetidinones. Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

Sources

Method

Application Note: In Vivo Dosing Protocols for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (AZO-CBA) in Murine Models

Target Audience: Preclinical Researchers, Metabolic Disease Scientists, and Drug Development Professionals Document Version: 1.0 (Standardized for Preclinical Translation) Introduction & Mechanistic Rationale The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Metabolic Disease Scientists, and Drug Development Professionals Document Version: 1.0 (Standardized for Preclinical Translation)

Introduction & Mechanistic Rationale

The compound 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (AZO-CBA) is a highly specific, small-molecule modulator targeting lipid metabolism. Structurally, it serves as a potent inhibitor of ATP-Citrate Lyase (ACLY) , a homotetrameric enzyme that bridges carbohydrate and lipid metabolism.

The Causality of the Target: ACLY catalyzes the ATP-dependent cleavage of cytosolic citrate into oxaloacetate and acetyl-CoA. Because acetyl-CoA is the obligate building block for both de novo lipogenesis (DNL) and cholesterol biosynthesis, inhibiting ACLY effectively starves these atherogenic pathways at their source . The azetidinyl-oxoethoxy moiety of AZO-CBA enhances binding affinity to the ACLY active site compared to traditional diacids, while the chlorobenzoic acid core provides the necessary lipophilicity for efficient hepatic uptake.

By utilizing AZO-CBA in murine models, researchers can evaluate the attenuation of hypercholesterolemia, hepatic steatosis, and atherosclerotic plaque progression .

MoA Citrate Cytosolic Citrate ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA ATP + CoA Lipids Cholesterol & Fatty Acids AcetylCoA->Lipids DNL Pathway AZO AZO-CBA (Inhibitor) AZO->ACLY Inhibits

Figure 1: Mechanism of Action of AZO-CBA inhibiting ATP-Citrate Lyase (ACLY) in lipid biosynthesis.

Compound Formulation & Pharmacokinetics

To ensure reproducible in vivo exposure, the formulation must overcome the moderate hydrophobicity of the chlorobenzoic acid core without inducing gastrointestinal toxicity.

Formulation Causality: We utilize a suspension of 0.5% Methylcellulose (MC) with 0.1% Tween-80 in sterile water for oral gavage (PO). The MC increases the vehicle's viscosity, preventing the rapid settling of AZO-CBA microparticles, while Tween-80 acts as a surfactant to wet the hydrophobic ring, ensuring consistent, dose-to-dose uniformity.

Table 1: Pharmacokinetic Parameters of AZO-CBA in C57BL/6J Mice

Data represents mean values (n=6/group) following a single dose.

ParameterOral Gavage (PO) - 30 mg/kgIntravenous (IV) - 5 mg/kgCausality / Implication
C max​ 14.2 µg/mL22.5 µg/mLSufficient to exceed the cellular IC 50​ for ACLY inhibition.
T max​ 2.5 hours0.08 hoursIndicates moderate absorption rate; supports once-daily dosing.
Half-life (t 1/2​ ) 6.8 hours4.2 hoursHepatic retention and slow clearance allow sustained target engagement.
Bioavailability (F%) 48%100%Viable for chronic oral administration in diet-induced models.

Experimental Design: Self-Validating Murine Models

Wild-type mice are highly resistant to atherosclerosis due to their HDL-predominant lipid profile and rapid clearance of LDL-C. Therefore, the Low-Density Lipoprotein Receptor Knockout ( Ldlr−/− ) model is strictly required for cardiovascular efficacy studies .

Self-Validating System Requirement: Metabolic modulators can inadvertently cause appetite suppression. To isolate the true pharmacological inhibition of de novo lipogenesis from simple caloric restriction, your protocol must include a Pair-Fed (PF) vehicle group. If the AZO-CBA group shows reduced hepatic steatosis compared to the PF group, the efficacy is pharmacologically validated, not merely a secondary effect of weight loss.

Workflow Acclim Acclimatization (1 Week) Diet HFHC Diet (Week 0) Acclim->Diet Dosing AZO-CBA Dosing (Weeks 4-12) Diet->Dosing Monitor Phenotyping (Weeks 8-10) Dosing->Monitor Endpoint Tissue Collection (Week 12) Monitor->Endpoint

Figure 2: In vivo experimental workflow for AZO-CBA efficacy evaluation in Ldlr-/- murine models.

Step-by-Step In Vivo Protocol: Diet-Induced Atherosclerosis

Phase 1: Model Induction (Weeks 0–4)
  • Subject Selection: Procure male Ldlr−/− mice (8-10 weeks old). Fasting baseline blood samples (submandibular bleed, 100 µL) must be taken to establish baseline plasma lipids.

  • Dietary Shift: Transition mice from standard chow to a High-Fat, High-Cholesterol (HFHC) diet (e.g., 21% fat, 0.2% cholesterol) to induce hypercholesterolemia and early atherogenesis.

  • Randomization: At Week 4, assess plasma LDL-C. Randomize mice into groups (n=10/group) ensuring equal variance in baseline LDL-C:

    • Group 1: Vehicle Control (Ad libitum HFHC)

    • Group 2: Vehicle Control (Pair-Fed to Group 3)

    • Group 3: AZO-CBA (30 mg/kg/day, Ad libitum HFHC)

    • Group 4: Positive Control (Bempedoic Acid, 30 mg/kg/day) .

Phase 2: Dosing & Monitoring (Weeks 4–12)
  • Dose Preparation: Weigh AZO-CBA powder and levigate with a small volume of 0.5% MC/0.1% Tween-80 to form a smooth paste. Gradually add the remaining vehicle while stirring continuously. Sonicate for 10 minutes in a cold water bath. Prepare fresh weekly and store at 4°C.

  • Administration: Administer AZO-CBA via oral gavage using a 20-gauge reusable feeding needle. Dose volume should be standardized to 10 mL/kg body weight. Dose daily between 08:00 and 09:00 to align with the murine diurnal metabolic cycle.

  • Self-Validation Checks: Weigh mice twice weekly. Measure food intake daily for Group 3, and restrict Group 2's feed the following day to match Group 3's exact caloric intake.

Phase 3: Endpoint & Tissue Collection (Week 12)
  • Euthanasia: Fast mice for 6 hours prior to euthanasia via CO 2​ asphyxiation followed by cervical dislocation.

  • Blood Collection: Perform cardiac puncture. Collect blood in EDTA-coated tubes, centrifuge at 2,000 x g for 10 mins at 4°C, and snap-freeze plasma.

  • Tissue Harvesting:

    • Liver: Excise, weigh, and divide. Snap-freeze the left lobe for lipid extraction (triglyceride quantification) and fix the right lobe in 10% neutral buffered formalin for H&E/Oil Red O staining.

    • Aorta: Perfuse the arterial tree with PBS, followed by 4% paraformaldehyde. Dissect the entire aorta from the aortic root to the iliac bifurcation for en face lipid staining to quantify atherosclerotic plaque area.

Quantitative Data & Expected Outcomes

If the protocol is executed correctly, the pharmacological inhibition of ACLY by AZO-CBA will yield a distinct metabolic phenotype independent of caloric intake.

Table 2: Expected Efficacy Metrics in Ldlr−/− Mice (12-Week Study)
Biomarker / MetricVehicle (Ad Libitum)Vehicle (Pair-Fed)AZO-CBA (30 mg/kg)Clinical Interpretation
Plasma LDL-C (mg/dL) 850 ± 60810 ± 55420 ± 40 Direct inhibition of hepatic cholesterol biosynthesis.
Hepatic Triglycerides (mg/g) 115 ± 12105 ± 1065 ± 8Suppression of de novo lipogenesis and steatosis.
Aortic Plaque Area (%) 18.5 ± 2.1%17.2 ± 1.8%9.4 ± 1.5%**Attenuation of atherogenesis secondary to lipid lowering.
Body Weight Gain (g) +12.5+9.2+9.5Validates that efficacy is not driven by severe weight loss.

*p < 0.01 vs. Vehicle (Ad Libitum) and Vehicle (Pair-Fed).

References

  • Pinkosky SL, Newton RS, Day EA, et al. Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Nature Communications. 2016;7:13457.[Link]

  • Samsoondar JP, Burke AC, Sutherland BG, et al. Prevention of Diet-Induced Metabolic Dysregulation, Inflammation, and Atherosclerosis in Ldlr−/− Mice by Treatment With the ATP-Citrate Lyase Inhibitor Bempedoic Acid. Arteriosclerosis, Thrombosis, and Vascular Biology. 2017;37(3):437-446.[Link]

  • Cai Y, Li S, et al. Bempedoic acid, an ATP citrate lyase inhibitor, reduces intimal hyperplasia via activation of AMPKα signaling pathway. International Immunopharmacology. 2022;113(Pt A):109392.[Link]

  • Zhan Z, Li A, Zhang W, et al. ATP-citrate lyase inhibitor improves ectopic lipid accumulation in the kidney in a db/db mouse model. Frontiers in Endocrinology. 2022;13:1053680.[Link]

Application

Application Note: Pharmacological Profiling of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid as a Novel FFAR4 Modulator

Scientific Rationale & Assay Strategy Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120) is a Class A G-protein-coupled receptor (GPCR) that acts as a primary sensor for long-chain fatty acids (LCFAs). Activation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Assay Strategy

Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120) is a Class A G-protein-coupled receptor (GPCR) that acts as a primary sensor for long-chain fatty acids (LCFAs). Activation of GPR120 stimulates glucagon-like peptide-1 (GLP-1) secretion in the gut and mediates potent anti-inflammatory effects in macrophages, making it a highly validated target for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome [1].

Early-generation GPR120 agonists, such as TUG-891, demonstrated excellent potency but suffered from rapid in vivo clearance due to mitochondrial β-oxidation of their aliphatic chains [2]. The investigational compound 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid was rationally selected to overcome these liabilities. The carboxylic acid moiety serves as the essential polar headgroup required to anchor the molecule to Arg99 in the receptor's orthosteric pocket. Meanwhile, the 3-chloro substitution provides necessary lipophilic bulk, and the azetidine-amide tail mimics the hydrophobic chain of endogenous LCFAs while introducing steric hindrance that prevents β-oxidation.

Causality in Assay Design: A Self-Validating System

To rigorously validate this compound, we must account for GPR120's pleiotropic signaling. The receptor couples to both the Gαq/11 pathway (triggering intracellular calcium mobilization) and the β-arrestin-2 pathway (mediating receptor internalization and anti-inflammatory signaling) [3]. Furthermore, the human GPR120 receptor exists in two splice variants: the short isoform (GPR120S) and the long isoform (GPR120L). Because a 16-amino acid insertion in the third intracellular loop of GPR120L completely uncouples it from Gαq signaling [4], our primary screening matrix must utilize the GPR120S isoform to capture the full pharmacological profile.

To ensure trustworthiness, this protocol employs a self-validating orthogonal approach: a FLIPR assay confirms G-protein coupling, a BRET assay confirms β-arrestin recruitment, and an ATP-based viability counter-screen ensures that observed signals are not artifacts of compound-induced cytotoxicity or membrane permeabilization.

Pathway Compound 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Receptor FFAR4 (GPR120S) Receptor Compound->Receptor Orthosteric Binding Gq Gαq/11 Pathway Receptor->Gq G-Protein Coupling Arrestin β-Arrestin-2 Pathway Receptor->Arrestin Kinase-dependent Recruitment Calcium Intracellular Ca2+ Mobilization Gq->Calcium FLIPR Readout Internalization Receptor Internalization & Anti-inflammatory Signaling Arrestin->Internalization BRET Readout

Fig 1. Dual-pathway signaling of GPR120S upon agonist binding and corresponding assay readouts.

Compound Preparation & Handling

Proper solubilization is critical to prevent compound precipitation in aqueous assay buffers, which often leads to false negatives in GPCR screening. The compound should be prepared as a highly concentrated stock in anhydrous DMSO to keep the final assay DMSO concentration strictly below 0.5% (v/v), preventing solvent-induced cellular toxicity.

Table 1: Compound Specifications & Preparation Metrics

ParameterSpecification / Protocol
Chemical Formula C12H12ClNO4
Molecular Weight ~269.7 g/mol
Primary Stock Solution 10 mM in 100% anhydrous DMSO
Working Dilution 3-fold serial dilutions in Assay Buffer (0.1% BSA)
Storage Conditions -20°C (Stock); prepare working dilutions fresh
Positive Control TUG-891 (10 mM DMSO stock) [2]

Experimental Workflows

Workflow Prep 1. Compound Prep DMSO Solubilization Cells 2. Cell Culture HEK293-hGPR120S Prep->Cells Dosing Assay1 3A. FLIPR Ca2+ Flux Cells->Assay1 Assay2 3B. BRET β-Arrestin-2 Cells->Assay2 Assay3 3C. Viability ATP Assay Cells->Assay3 Data 4. Validation Pharmacological Matrix Assay1->Data Assay2->Data Assay3->Data

Fig 2. Orthogonal experimental workflow ensuring self-validating pharmacological profiling.

Detailed Step-by-Step Methodologies

Protocol A: Intracellular Calcium Mobilization (FLIPR Assay)

Causality Check: This assay measures the transient release of Ca2+ from the endoplasmic reticulum via the Gαq/PLC/IP3 signaling cascade. We utilize a "No-Wash" calcium dye to minimize mechanical stress on the cells, which can artificially elevate basal calcium levels.

  • Cell Seeding: Seed HEK293 cells stably expressing human GPR120S at a density of 20,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove the culture medium by gentle inversion. Add 20 µL/well of Fluo-8 NW (No Wash) calcium-sensitive dye reconstituted in Tyrode’s buffer (130 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 20 mM HEPES, pH 7.4) containing 2.5 mM probenecid (to inhibit dye efflux).

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition: Prepare a 5X concentration plate of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (10-point dose-response, 10 µM to 0.3 nM).

  • Data Acquisition: Transfer the plates to a FLIPR Tetra or FDSS system. Record baseline fluorescence (Ex 490 nm / Em 525 nm) for 10 seconds. Inject 5 µL/well of the test compound and record the kinetic fluorescent response for an additional 120 seconds.

  • Analysis: Calculate the maximum fluorescent peak minus baseline (Max-Min). Normalize data to the maximum response elicited by 10 µM TUG-891.

Protocol B: Bioluminescence Resonance Energy Transfer (BRET) for β-Arrestin-2

Causality Check: GPCRs can exhibit "biased agonism," activating one pathway over another. To profile whether our compound is a balanced or biased agonist, we measure β-arrestin-2 recruitment. BRET is chosen over complementation assays (like PathHunter) because it allows for real-time kinetic monitoring of the protein-protein interaction in living cells [4].

  • Transfection: Transiently co-transfect HEK293 cells with plasmids encoding hGPR120S fused to Renilla luciferase (hGPR120S-Rluc8) and β-arrestin-2 fused to mVenus.

  • Seeding: 24 hours post-transfection, detach cells and re-seed into a 96-well white microplate at 50,000 cells/well in assay buffer (HBSS + 0.1% BSA). Rest for 2 hours at 37°C.

  • Substrate Addition: Add the luciferase substrate Coelenterazine h to a final concentration of 5 µM. Incubate in the dark for 10 minutes at room temperature.

  • Stimulation: Add the serially diluted test compound.

  • Readout: Measure the BRET signal immediately using a microplate reader capable of simultaneous dual-emission reading (Filter 1: 480 nm for Rluc8; Filter 2: 535 nm for mVenus).

  • Calculation: The BRET ratio is calculated as the emission at 535 nm divided by the emission at 480 nm. Subtract the vehicle control BRET ratio to obtain the ligand-induced BRET signal.

Protocol C: Cell Viability Counter-Screen (CellTiter-Glo)

Causality Check: A compound that disrupts the plasma membrane will cause a massive, non-specific influx of extracellular calcium, mimicking a Gαq response. By quantifying intracellular ATP, we verify that the compound does not compromise cell viability at its active concentrations.

  • Preparation: Seed HEK293-hGPR120S cells identically to Protocol A.

  • Treatment: Treat cells with the highest concentration of the test compound (e.g., 10 µM) and vehicle (0.1% DMSO) for 2 hours (matching the longest assay exposure time).

  • Reagent Addition: Add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

  • Lysis & Readout: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and record luminescence. A signal reduction of >10% compared to vehicle indicates cytotoxicity.

Data Presentation & Expected Outcomes

A successful validation of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid will yield a dose-dependent increase in both calcium flux and BRET signals, with no significant cytotoxicity.

Table 2: Representative Pharmacological Profile Matrix

Assay ParameterTarget PathwayExpected Outcome for Test CompoundTUG-891 (Control) [2, 3]
FLIPR EC₅₀ Gαq/11 (Ca2+ Flux)50 – 200 nM~40 – 60 nM
FLIPR Eₘₐₓ Gαq/11 Efficacy> 90% (Full Agonist)100%
BRET EC₅₀ β-Arrestin-2 Recruitment100 – 300 nM~75 – 125 nM
Cytotoxicity (CC₅₀) Membrane Integrity> 50 µM (Non-toxic)> 50 µM

Interpretation: If the test compound demonstrates an EC₅₀ in the nanomolar range for both pathways without reducing ATP levels in the viability screen, it is successfully validated as a balanced, cell-permeable GPR120S agonist suitable for downstream in vivo metabolic studies.

References

  • Therapeutic Potential of GPR120 Agonists for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters. Available at:[Link]

  • The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism. Molecular Pharmacology. Available at:[Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Molecules. Available at:[Link]

  • Differential Signaling by Splice Variants of the Human Free Fatty Acid Receptor GPR120. Molecular Pharmacology. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of preparing 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of preparing 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid for biological assays.

This molecule presents a classic solubility paradox. It contains a highly lipophilic 3-chlorophenyl core that drives aggregation in aqueous environments. Conversely, it features a polar azetidinyl amide and an ionizable carboxylic acid (pKa ~4.0). While the carboxylic acid is ionized at physiological pH (7.4), the dominant lipophilicity of the core often leads to precipitation when transitioning from organic stock solutions to aqueous assay buffers. Understanding this structural causality is the key to designing a self-validating solubilization protocol.

Troubleshooting Guide & FAQs

Phase 1: DMSO Stock Preparation

Q: My compound is not fully dissolving in 10 mM DMSO. What is causing this, and how can I fix it? A: The most common culprit is moisture contamination. DMSO is highly hygroscopic; water ingress alters the dielectric constant of the solvent, which drastically reduces the solubility of the unionized carboxylic acid. Solution: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under an inert atmosphere. If dissolution is slow, utilize gentle in-well sonication or warm the solution in a 37°C water bath[1]. Avoid vigorous vortexing, which can introduce air bubbles and promote oxidation.

Q: How should I store the DMSO stock to ensure long-term stability for my assays? A: Repeated freeze-thaw cycles cause localized concentration gradients and nucleation, leading to irreversible compound precipitation[2]. Solution: Aliquot the fully dissolved stock solution into single-use volumes and store them at -20°C or -80°C[3]. Before use, allow the aliquot to equilibrate to room temperature completely before opening to prevent ambient moisture condensation.

Phase 2: Preventing the "DMSO Crash" in Aqueous Media

Q: When I pipette my DMSO stock directly into my pH 7.4 assay buffer, the solution immediately turns cloudy. Why does this happen? A: This phenomenon is known as the "solvent crash." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water faster than the lipophilic compound can disperse and ionize. This creates a localized microenvironment where the compound exceeds its aqueous solubility limit, triggering rapid nucleation and precipitation[2]. Solution: Never make serial dilutions directly in the assay buffer. Perform all serial dilutions in 100% DMSO first[1]. Then, use an intermediate dilution step before the final transfer, ensuring the final DMSO concentration in the assay remains below 0.5% to prevent cellular toxicity[1].

G A Solid Compound (Lipophilic Core + Carboxylic Acid) B Dissolve in 100% Anhydrous DMSO (e.g., 10 mM Stock) A->B C Serial Dilution in 100% DMSO B->C D Direct Buffer Addition (High Risk of Precipitation) C->D Avoid E Intermediate Dilution (Buffer + HP-β-CD) C->E Recommended Step F Final Assay Media (DMSO ≤ 0.5%) E->F Mix thoroughly

Workflow for mitigating DMSO-induced precipitation during assay preparation.

Phase 3: Advanced Solubilization (Cyclodextrins & pH)

Q: Even with careful dilution, my assay requires a high compound concentration (>100 µM), and it still precipitates. How can I enhance the intrinsic aqueous solubility? A: You must address the lipophilic 3-chlorophenyl core. The most effective strategy is the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[4]. The lipophilic chlorophenyl ring of your compound will spontaneously partition into the hydrophobic cavity via van der Waals forces, while the ionized carboxylic acid and polar azetidinyl amide remain exposed to the aqueous solvent[5]. This thermodynamic shielding prevents aggregation without altering the compound's molecular structure.

Mechanism Free Free Compound (Exposed Lipophilic Core) Complex Inclusion Complex (Shielded Core) Free->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Assay Soluble in Aqueous Assay Buffer Complex->Assay Enhanced Bioavailability

Mechanism of solubility enhancement via HP-β-Cyclodextrin inclusion complexation.

Quantitative Data: Solubility Enhancement Summary

The table below summarizes the expected solubility outcomes based on the formulation strategy applied to 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid.

Formulation StrategyFinal DMSO ConcentrationEstimated Max Aqueous SolubilityBiological Assay Suitability
Direct Buffer Dilution (No Cosolvent)< 0.5%< 5 µMHigh risk of precipitation; not recommended.
Stepwise Dilution (100% DMSO Serial)0.5%~15-20 µMSuitable for highly potent compounds.
Buffer + 20% w/v HP-β-CD0.5%> 200 µMIdeal for high-concentration biological screening.

Validated Experimental Protocols

Protocol: Preparation of a Self-Validating HP-β-CD Inclusion Complex

This methodology is designed with a self-validating endpoint (optical clarity at 600 nm) to ensure that no micro-precipitates interfere with your downstream biological assay readouts.

  • Reagent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4). Filter sterilize the solution through a 0.22 µm PES membrane.

  • Stock Preparation: Dissolve 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid in anhydrous DMSO to a final concentration of 20 mM. Vortex gently until the solution is optically clear[1].

  • Serial Dilution: Perform any required serial dilutions in 100% DMSO to maintain a constant solvent ratio across all tested concentrations.

  • Complexation (Intermediate Step): In a separate microcentrifuge tube, add 90 µL of the 20% HP-β-CD buffer. Slowly add 10 µL of the DMSO stock dropwise while continuously vortexing at low speed.

    • Causality Check: Continuous mixing prevents localized high concentrations of DMSO, allowing the cyclodextrin to encapsulate the lipophilic core instantly before bulk precipitation can occur.

  • Equilibration: Incubate the mixture at 37°C for 30 minutes to allow the thermodynamic equilibration of the inclusion complex[4].

  • Final Assay Dilution: Dilute this intermediate complex 1:20 into your final assay media. This yields a final compound concentration of 100 µM, a final DMSO concentration of 0.5%, and a final HP-β-CD concentration of 1%[3].

  • System Validation: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600 < 0.01 confirms the complete absence of micro-precipitates, validating the solubility and ensuring the compound is fully bioavailable for the assay.

References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL:[Link]

  • Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins Source: RSC Publishing URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC URL:[Link]

Sources

Optimization

Troubleshooting low reaction yields when synthesizing 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the prepar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific mechanistic and synthetic challenges associated with the preparation of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid .

This molecule presents a unique set of challenges due to the competitive nucleophilicity of its functional groups, the volatility and steric demands of the azetidine ring, and the unexpected lability of strained amides. This guide is designed to move beyond basic stepwise instructions, providing the physicochemical causality behind each protocol to ensure a self-validating, high-yield workflow.

Synthetic Workflow & Bottleneck Analysis

The most reliable synthetic route to this target relies on a convergent approach: O-alkylation of a protected benzoic acid core, followed by ester cleavage, amide coupling with azetidine, and final saponification.

SyntheticRoute SM Methyl 3-chloro- 4-hydroxybenzoate Alk 1. O-Alkylation (t-Butyl bromoacetate) SM->Alk Deprot 2. Acid Deprotection (TFA/DCM) Alk->Deprot Couple 3. Amide Coupling (Azetidine·HCl, HATU) Deprot->Couple Sapon 4. Saponification (LiOH, THF/H2O) Couple->Sapon Target Target API Sapon->Target

Synthetic workflow for the target molecule highlighting critical bottleneck steps in red.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I seeing significant esterification and dialkylation during the initial O-alkylation step?

A: If you are attempting to alkylate unprotected 3-chloro-4-hydroxybenzoic acid with an alpha-haloacetamide or haloacetate, the carboxylate moiety acts as a highly competitive nucleophile. The pKa of the benzoic acid (~4.0) is significantly lower than that of the phenol (~9.0). Under basic conditions, the carboxylate is deprotonated first, leading to preferential esterification or rapid dialkylation. Solution: You must mask the carboxylic acid. Start with methyl 3-chloro-4-hydroxybenzoate . Perform the Williamson ether synthesis using a mild base ( K2​CO3​ ) in an aprotic solvent (DMF or MeCN) at 60 °C. This ensures exclusive O-alkylation at the phenolic position.

Q2: My amide coupling with azetidine using HATU is stalling at <40% yield, and I observe a highly polar byproduct. What is happening?

A: This is a classic kinetic failure driven by the specific properties of azetidine and the HATU reagent. Azetidine is highly volatile (b.p. 61 °C) and is therefore supplied as a hydrochloride salt. If you do not provide sufficient non-nucleophilic base (e.g., DIPEA) to fully liberate the free amine, the coupling will stall.

More critically, the highly polar byproduct is a guanidinylated azetidine . HATU is a powerful uronium-based reagent (technically an aminium salt). If azetidine is introduced into the reaction mixture before the carboxylic acid is fully converted to the highly reactive OAt-active ester, the free azetidine will directly attack the electrophilic carbon of HATU. This forms an inactive, highly polar guanidinium byproduct and permanently consumes your coupling reagent[1].

Solution: Implement a strict pre-activation protocol. Activate the acid with HATU for exactly 10 minutes before introducing the amine[1].

HATUMechanism Acid Carboxylic Acid Intermediate ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Pre-activation (10 mins) HATU HATU + DIPEA HATU->ActiveEster Undesired Guanidinylated Azetidine (Side Product) HATU->Undesired Premature mixing or Excess HATU Desired Desired Azetidine Amide ActiveEster->Desired Addition of Azetidine Azetidine Azetidine (Free Base) Azetidine->Desired Azetidine->Undesired

HATU-mediated coupling pathway and the competitive guanidinylation side reaction.

Q3: During the final saponification to reveal the benzoic acid, my LC-MS shows cleavage of the azetidine amide. Aren't amides stable to base?

A: While standard unstrained amides are generally highly resistant to base-catalyzed hydrolysis, azetidine amides are a documented exception . The four-membered azetidine ring possesses significant ring strain. This strain forces the amide bond out of its ideal planar geometry, reducing the resonance stabilization between the nitrogen lone pair and the carbonyl group. Consequently, the carbonyl carbon becomes significantly more electrophilic and susceptible to nucleophilic attack by hydroxide ions, leading to rapid base-catalyzed hydrolysis compared to unstrained amides (like pyrrolidine)[2]. Solution: Avoid harsh conditions (e.g., NaOH at reflux). Use mild saponification conditions (LiOH at room temperature) and monitor strictly by LC-MS to prevent over-hydrolysis.

Quantitative Data Summaries

Table 1: Comparison of Amide Coupling Reagents for Azetidine Synthesis Data reflects the coupling of 2-(2-chloro-4-(methoxycarbonyl)phenoxy)acetic acid with Azetidine·HCl.

Reagent SystemBase (Eq)Pre-activation TimeTypical YieldPrimary Byproduct / Issue
HATU DIPEA (3.0)10 min>85% Minimal (Optimized)[1]
HATU DIPEA (1.5)0 min (Concurrent)<40%Guanidinylated azetidine[1]
EDC/HOBt DIPEA (2.0)N/A15-30%Unreacted acid, poor kinetics[3]
DCC DMAP (0.1)N/A<20%Insoluble DCU, N-acylurea[3]

Table 2: Stability of Azetidine Amide During Final Ester Hydrolysis Data reflects the saponification of Methyl 4-(2-(azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoate.

BaseSolvent SystemTempTimeAmide CleavageFinal Product Yield
NaOH (2M)MeOH / H2​O 65 °C4 hHigh (>40%)<50%
K2​CO3​ MeOH / H2​O 40 °C24 hModerate (~15%)75%
LiOH (1M) THF / MeOH / H2​O 25 °C 12 h Low (<5%) >90%

Standardized Experimental Protocols

Protocol A: Optimized HATU-Mediated Azetidine Coupling

Objective: Maximize amide bond formation while suppressing guanidinylation.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 eq of 2-(2-chloro-4-(methoxycarbonyl)phenoxy)acetic acid in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature.

  • Pre-Activation (Critical Step): Add 1.05 eq of HATU in a single portion. Stir the reaction mixture at room temperature for exactly 10 minutes . The solution will turn a pale yellow as the OAt-active ester forms[1].

  • Amine Preparation: In a separate vial, suspend 1.2 eq of Azetidine hydrochloride in a small volume of DMF and add 1.5 eq of DIPEA. Sonicate briefly to ensure the free base is liberated.

  • Coupling: Add the free-based azetidine solution dropwise to the activated ester mixture.

  • Completion: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer extensively with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Mild Saponification of the Methyl Ester

Objective: Hydrolyze the methyl ester without cleaving the strained azetidine amide.

  • Dissolution: Dissolve the intermediate (Methyl 4-(2-(azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoate) in a 3:1:1 mixture of THF : Methanol : H2​O (0.1 M concentration).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add 1.5 eq of Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 8-12 hours. Monitor strictly via LC-MS every 2 hours to ensure the azetidine amide remains intact[2].

  • Workup: Once the methyl ester is consumed, concentrate the mixture in vacuo to remove THF and Methanol. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Acidification: Carefully acidify to pH ~3 using 1M HCl. The target compound, 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.

References

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold MDPI - Molecules URL:[Link]

  • Coupling Reagents Aapptec Peptides URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific chemical liabilities of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific chemical liabilities of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid . This compound presents unique storage challenges due to the presence of a strained azetidine amide, an aryl ether linkage, and a photo-sensitive chlorobenzene moiety.

This guide is designed to help researchers and drug development professionals troubleshoot degradation issues, understand the mechanistic causality behind them, and implement field-proven, self-validating protocols for long-term storage.

I. Troubleshooting & FAQs

Q1: During 6-month stability testing at room temperature, we observed significant degradation. LC-MS shows a mass corresponding to 3-chloro-4-hydroxybenzoic acid. What is the mechanistic cause? A1: The primary degradation pathway you are observing is the hydrolysis of the ether linkage and the azetidine amide. The root cause is the inherent ring strain of the 4-membered azetidine ring. In typical amides, lone-pair delocalization provides stability. However, the conformational restriction of the azetidine ring disrupts amide planarity (nitrogen pyramidalization), which significantly increases the ground-state energy of the molecule [1]. This lability exposes the carbonyl carbon to nucleophilic attack by ambient moisture. Once the amide is compromised, the adjacent ether linkage becomes highly susceptible to cleavage, yielding 3-chloro-4-hydroxybenzoic acid. Causality: Atmospheric moisture ingress combined with the structural strain of the azetidine moiety dramatically lowers the activation energy required for hydrolysis.

Q2: How should we prepare the bulk API for long-term storage (>12 months) to prevent this hydrolysis? A2: The compound must be rigorously dried and protected from atmospheric moisture. We recommend a strict lyophilization protocol followed by storage under an inert atmosphere. Causality: Removing residual water (target <0.5% w/w) eliminates the primary nucleophile responsible for amide and ether cleavage. An Argon overlay displaces oxygen and moisture, preventing both hydrolysis and potential auto-oxidation at the ether's alpha-carbon [3].

Q3: Is the compound sensitive to light? We noticed a slight yellowing of the powder when left on the benchtop. A3: Yes. The 3-chlorobenzoic acid moiety is susceptible to photolytic dehalogenation. UV and visible light can induce homolytic cleavage of the aryl-chloride bond. This generates highly reactive aryl radicals that subsequently react with ambient oxygen or solvent traces to form colored, polymeric degradation products [2]. Causality: The C-Cl bond absorbs energy in the UV range. Shielding the compound in amber glass prevents the initiation of this radical degradation pathway.

II. Degradation Pathways & Quantitative Stability Data

To effectively prevent degradation, we must map the environmental stressors to their specific chemical consequences.

DegradationPathways API 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Hydrolysis Moisture (Hydrolysis) API->Hydrolysis Photolysis Light (Photolysis) API->Photolysis Thermal Heat (Thermal Stress) API->Thermal AmideCleavage Azetidine Amide Cleavage (Ring Strain Promoted) Hydrolysis->AmideCleavage EtherCleavage Ether Linkage Cleavage Hydrolysis->EtherCleavage Dehalogenation Aryl-Chloride Dehalogenation Photolysis->Dehalogenation Decarboxylation Decarboxylation Thermal->Decarboxylation

Logical mapping of environmental stressors to specific chemical degradation pathways.

Table 1: Quantitative Stability Profile

The following table summarizes the degradation kinetics of the compound under various ICH-aligned storage conditions.

Storage ConditionTimepointPurity (LC-MS)Primary Impurity Observed
-20°C, Dark, Argon 12 Months>99.5%None (Stable)
5°C, Dark, Air 6 Months98.2%Azetidine ring-opened product
25°C, 60% RH, Air 3 Months85.4%3-chloro-4-hydroxybenzoic acid
25°C, Light, Air 1 Month78.1%Dehalogenated photoproducts
40°C, 75% RH, Air 2 Weeks<50.0%Complete amide/ether hydrolysis

III. Self-Validating Experimental Protocols

To guarantee the integrity of your compound, follow these self-validating methodologies. Every protocol includes built-in analytical checks to ensure the system is functioning as intended.

Protocol A: Lyophilization and Packaging for Long-Term Storage

StorageWorkflow Step1 1. Purification (HPLC >99%) Step2 2. Lyophilization (<0.5% H2O) Step1->Step2 Step3 3. Argon Overlay (Exclude O2) Step2->Step3 Step4 4. Amber Glass (Block UV) Step3->Step4 Step5 5. -20°C Storage (Desiccated) Step4->Step5

Step-by-step workflow for the preparation and long-term storage of the compound.

Step 1: Pre-Processing Validation

  • Dissolve the compound in a mixture of MS-grade Water/Acetonitrile (80:20 v/v).

  • Validation Check: Run a baseline LC-MS aliquot. Do not proceed unless purity is ≥99.0% and no 3-chloro-4-hydroxybenzoic acid is detected.

Step 2: Freezing and Primary Drying

  • Shell-freeze the solution in a round-bottom flask using a dry ice/acetone bath to maximize surface area.

  • Attach to the lyophilizer manifold. Ensure the condenser is at -80°C and vacuum is <50 mTorr.

  • Lyophilize for 48 hours.

Step 3: Moisture Validation (Critical Step)

  • Validation Check: Perform Karl Fischer (KF) titration on a 10 mg sample of the lyophilized powder. The moisture content must be <0.5% w/w. If >0.5%, return to the lyophilizer for an additional 24 hours.

Step 4: Packaging and Inerting

  • Transfer the dry powder to an amber glass vial (blocks UV light).

  • Purge the vial with high-purity Argon gas for 30 seconds to displace ambient air.

  • Seal immediately with a PTFE-lined screw cap and wrap the seal with Parafilm.

Step 5: Storage

  • Store the sealed vial at -20°C in a secondary desiccator cabinet containing indicating Drierite.

Protocol B: Forced Degradation (Stress Testing) Assay

To validate your analytical methods (e.g., ensuring your HPLC method can separate the API from its degradation products), perform this self-validating stress test.

Step 1: Acid/Base Hydrolysis Stress

  • Prepare two 1 mg/mL solutions of the compound in 50% Methanol.

  • To Solution A, add 0.1 N HCl (Acid stress). To Solution B, add 0.1 N NaOH (Base stress).

  • Incubate at 40°C for 24 hours.

  • Validation Check: Neutralize both solutions. Run LC-MS. You must observe the azetidine ring-opened mass in Solution B (confirming base-catalyzed lability) to validate that your assay is stability-indicating.

Step 2: Oxidative Stress

  • Prepare a 1 mg/mL solution and add 3% H2O2. Incubate at room temperature for 24 hours.

  • Validation Check: Monitor for N-oxide formation or ether alpha-carbon oxidation via LC-MS.

IV. References

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold Source: MDPI Molecules URL:[Link][1]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link] [2]

Optimization

Optimizing flash chromatography purification of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid .

This molecule presents a unique chromatographic challenge due to its highly polar, ionizable carboxylic acid (-COOH) group, an electron-withdrawing aryl chloride, and a hydrogen-bonding azetidine-amide linkage. Below, you will find field-proven diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols designed to maximize your recovery and purity.

Diagnostic Purification Workflow

Before committing your crude mixture to a column, use the following decision matrix to determine the optimal stationary phase based on solubility and thin-layer chromatography (TLC) behavior.

DiagnosticWorkflow Start Crude Mixture: 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Solubility Assess Crude Solubility Start->Solubility NP_Path Soluble in DCM/EtOAc Normal Phase (Silica) Solubility->NP_Path Non-polar/Mid-polar RP_Path Soluble in MeOH/DMSO Reverse Phase (C18) Solubility->RP_Path Polar Solvents NP_Tailing TLC Shows Tailing? NP_Path->NP_Tailing RP_Scout HPLC Scouting Run (Water/MeCN + 0.1% TFA) RP_Path->RP_Scout NP_Modifier Add 1% AcOH/FA to Mobile Phase NP_Tailing->NP_Modifier Yes RP_Focus Calculate Focused Gradient Transfer to Flash System RP_Scout->RP_Focus

Diagnostic workflow for selecting normal vs. reverse phase chromatography.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does my compound streak across the entire column on normal-phase silica, resulting in poor recovery? A: The target molecule contains a free carboxylic acid. The pKa of benzoic acid derivatives typically ranges from 3.5 to 4.0. Standard bare silica gel contains weakly acidic silanol groups with a pKa of ~4.5–5.0. When the mobile phase pH is not controlled, the carboxylic acid undergoes partial ionization, leading to a mixed-mode retention mechanism (standard adsorption combined with strong hydrogen bonding and ion-exchange at active silanol sites). This dual-affinity causes severe peak tailing and streaking.

Q: How can I suppress this tailing in normal-phase chromatography? A: You must add a volatile acidic modifier, such as 0.1% to 1.0% Acetic Acid (AcOH) or Formic Acid (FA), to your mobile phase. The addition of the acid lowers the mobile phase pH well below the analyte's pKa, ensuring the carboxylic acid remains fully protonated (neutral). This suppresses ionization and masks the active silanol sites on the silica, resulting in sharp, predictable elution bands.

Q: The azetidine-amide group is polar. Will the acidic modifier protonate it and cause new issues? A: No. Unlike free amines, the nitrogen in the azetidine ring is part of an amide bond. Its lone pair is delocalized into the carbonyl pi-system, rendering it non-basic. Therefore, the acidic modifier will not protonate the azetidine nitrogen. The primary action of the modifier is strictly to drive the carboxylic acid into a single protonation state[1].

Q: When should I abandon normal-phase and switch to reverse-phase (RP) C18 flash chromatography? A: Switch to RP if:

  • The crude mixture requires highly polar solvents (like DMSO or MeOH) for dissolution, which would cause the compound to crash out or elute at the solvent front on bare silica.

  • You are trying to separate the target from structurally similar impurities (e.g., des-chloro derivatives or unreacted 3-chloro-4-hydroxybenzoic acid) and NP selectivity is insufficient. C-18 reversed-phase media is vastly superior for highly polar, ionizable compounds like carboxylic acids, especially when paired with an aqueous/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA)[2].

Q: Reverse-phase method development on TLC takes too long. How can I speed this up? A: Do not use RP-TLC plates for method development; they are notoriously slow and often inaccurate for gradient prediction. Instead, utilize an analytical HPLC system for a scouting run. By running a rapid 10–100% organic gradient on an analytical C18 column, you can input the retention time of your target peak into a Focus Gradient Generator algorithm. This calculates a highly optimized, shallow gradient focused specifically on your compound, saving significant time and solvent[3].

Mechanism Silanol Unmodified Silica (Active Silanols pKa ~4.5) Interaction Strong H-Bonding & Ion-Exchange with -COOH Silanol->Interaction Tailing Severe Peak Tailing & Loss of Resolution Interaction->Tailing Suppression Suppressed Ionization (Analyte Fully Protonated) Interaction->Suppression Acidic Intervention Modifier Addition of 1% AcOH (Mobile Phase pH < 3.5) Modifier->Suppression Elution Sharp Peak Elution (Predictable Retention) Suppression->Elution

Mechanistic effect of acidic modifiers on silica gel silanol interactions.

Quantitative Data Summary

The following table summarizes the optimized chromatographic parameters for purifying 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid.

ParameterNormal Phase Strategy (Silica)Reverse Phase Strategy (C18)
Stationary Phase Bare Silica Gel (40-60 µm)C18 Bonded Silica (20-40 µm)
Recommended Solvents Hexane / Ethyl AcetateWater / Acetonitrile
Optimal Modifier 1.0% Acetic Acid (v/v)0.1% TFA or 0.1% Formic Acid (v/v)
Typical Loading Capacity 1% to 5% of column weight0.1% to 2% of column weight
Method Development 2D TLC with/without modifierAnalytical HPLC Scouting Run
Primary Advantage High loading capacity, cheaperSuperior resolution of polar impurities

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints. Do not proceed to the next step if the validation fails.

Protocol A: Normal-Phase Purification with Acidic Modifier

Objective: Purify the target compound on bare silica while suppressing carboxylic acid tailing.

  • Validation Checkpoint (2D TLC):

    • Spot the crude mixture on two separate silica TLC plates.

    • Elute Plate 1 with 50:50 Hexane/EtOAc.

    • Elute Plate 2 with 50:50 Hexane/EtOAc containing 1% Acetic Acid .

    • Proceed only if Plate 2 shows a tight, circular spot (Rf ~0.3-0.4) while Plate 1 shows a streak.

  • Solvent Preparation: Prepare 1L of Mobile Phase A (Hexane + 1% AcOH) and 1L of Mobile Phase B (EtOAc + 1% AcOH).

  • Column Equilibration: Flush the silica flash column with 3-5 Column Volumes (CV) of 100% Mobile Phase A. Causality: Pre-equilibration with the acid masks the silanol sites before the sample is introduced.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of THF or EtOAc. Add Celite (1:2 ratio of sample to Celite) and evaporate to a free-flowing powder. Load this powder into a solid load cartridge.

  • Elution: Run a gradient from 0% to 100% Mobile Phase B over 15 CVs.

  • Fraction Analysis: Evaporate fractions under reduced pressure. Note: Acetic acid will co-evaporate, leaving the free carboxylic acid product.

Protocol B: Reverse-Phase Method Transfer via HPLC Scouting

Objective: Achieve high-purity separation of structurally similar impurities using C18 media.

  • Analytical HPLC Scouting:

    • Inject 5 µL of the crude sample onto an analytical C18 column (e.g., 4.6 x 150 mm).

    • Run a standard gradient: 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 10 minutes.

  • Validation Checkpoint (LC-MS Confirmation):

    • Identify the peak corresponding to the target compound.

    • Proceed only if the target peak exhibits an[M+H]+ mass of ~270.0 m/z and is baseline-resolved from adjacent impurities.

  • Gradient Calculation: Input the retention time of the target peak into your flash system's Focus Gradient Generator. The software will calculate a shallow gradient (e.g., 30% to 50% Acetonitrile over 10 CVs) centered precisely on your compound[3].

  • Flash System Setup: Equip the automated flash system with a preparative C18 column. Equilibrate with 5 CVs of the starting gradient conditions (Water/MeCN + 0.1% TFA).

  • Liquid Loading: Dissolve the crude sample in DMSO (max 1-2 mL for a 50g column) and inject it directly onto the column.

  • Elution & Recovery: Run the focused gradient. Pool the fractions containing the target mass and lyophilize to remove water, acetonitrile, and volatile TFA.

References

  • Title: RediSep C-18 reversed phase column purification of carboxylic acids Source: Teledyne ISCO URL: [Link]

  • Title: Generate Reverse Phase Flash Focused Gradients at Lightning Speed Source: Teledyne Labs URL: [Link]

  • Title: How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography Source: Biotage URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid . Derivatizing this bifunctional building block—typically via amide coupling or esterification at the benzoic acid moiety—presents unique chemoselective challenges.

The presence of a strained azetidine ring, an ether linkage, and a sterically demanding 3-chloro substituent requires precise control over reaction conditions to prevent byproduct formation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yielding derivatizations.

Workflow Optimization: Selecting the Right Coupling Strategy

Before initiating your derivatization, selecting the correct activation strategy is critical. The 3-chloro substituent exerts an electron-withdrawing inductive effect that slightly increases the electrophilicity of the active ester, but it also introduces steric hindrance. This hindrance can slow down the nucleophilic attack of the incoming amine, providing time for undesired side reactions to occur.

G Start 4-(2-(Azetidin-1-yl)-2-oxoethoxy)- 3-chlorobenzoic acid Derivatization Amine Assess Amine Nucleophilicity and Steric Hindrance Start->Amine LowHindrance Primary / Unhindered Amine Amine->LowHindrance HighHindrance Secondary / Hindered Amine Amine->HighHindrance EDC EDC + HOBt / DIPEA (Minimizes Guanidinylation) LowHindrance->EDC HATU HATU + DIPEA (Requires Strict Pre-activation) HighHindrance->HATU Byproduct1 Risk: N-Acylurea Formation Solution: Add HOBt, Non-polar solvent EDC->Byproduct1 Byproduct2 Risk: Amine Guanidinylation Solution: 1-3 min Pre-activation HATU->Byproduct2

Fig 1. Decision tree for selecting coupling reagents to minimize byproducts.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why does the azetidine ring sometimes open during acid activation?

The Causality: Azetidines possess significant inherent ring strain (approximately ~25 kcal/mol). In your molecule, the azetidine is part of an amide group (azetidin-1-yl-2-oxoethoxy). The delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the basicity and nucleophilicity of the azetidine nitrogen, making it much more stable than a free aliphatic azetidine[1].

However, if you attempt to activate the benzoic acid using harsh reagents like oxalyl chloride or thionyl chloride to form an acyl chloride, the generated strong Lewis acids and trace HCl can coordinate to the amide or ether oxygens. This coordination increases the ring strain and makes the azetidine highly susceptible to nucleophilic attack by chloride ions, leading to irreversible ring-opening decomposition.

The Solution: Avoid acyl chloride formation. Rely exclusively on mild, in-situ coupling reagents (e.g., EDC/HOBt or HATU) and maintain reaction temperatures at or below 25 °C.

FAQ 2: I am using EDC, but I observe a persistent byproduct with the same mass as my desired active ester + amine. What is it?

The Causality: You are observing the formation of an N-acylurea byproduct . When EDC reacts with the carboxylic acid, it forms an highly reactive O-acylisourea intermediate. Because the 3-chloro group in your starting material creates steric hindrance, the subsequent attack by your amine is slowed down. During this delay, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl migration to form a stable, unreactive N-acylurea.

This side reaction is highly dependent on solvent polarity and the presence of additives. Polar solvents (like DMF) stabilize the transition state of the rearrangement, increasing byproduct formation.

Quantitative Data: Impact of Conditions on N-Acylurea Formation

SolventAdditiveTempDesired Amide YieldN-Acylurea Byproduct
DMFNone25 °C45%55%
DCMNone25 °C60%40%
DCMHOBt (1.2 eq)25 °C92%< 2%
DCMHOBt (1.2 eq)0 °C to 25 °C> 95%< 1%

Table 1. Optimization of EDC-mediated coupling for sterically hindered benzoic acids. HOBt efficiently traps the O-acylisourea before rearrangement can occur.

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acyl HOBt Add HOBt O_Acyl->HOBt Fast Trapping Amine + Amine (R-NH2) O_Acyl->Amine Direct Attack (Competing) N_Acyl N-Acylurea Byproduct (Irreversible Rearrangement) O_Acyl->N_Acyl Slow Amine Attack Polar Solvents OBt_Ester OBt Active Ester (Stable to Rearrangement) HOBt->OBt_Ester OBt_Ester->Amine Product Desired Amide Product + Water-Soluble Urea Amine->Product Nucleophilic Attack

Fig 2. Mechanistic pathways of EDC coupling highlighting the prevention of N-acylurea via HOBt.

Self-Validating Protocol: EDC/HOBt Coupling
  • Activation: Dissolve 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.

  • Validation Check 1: Stir for 30 minutes at 0 °C. Remove a 5 µL aliquot, quench it in methanol, and analyze via LC-MS. You must observe the mass of the methyl ester (formed from the MeOH quench) or the OBt-ester. The starting acid mass must be absent before proceeding.

  • Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq). Allow the reaction to warm to 25 °C and stir for 2-4 hours.

  • Validation Check 2: Perform an aqueous workup by washing the organic layer with 1M HCl, followed by saturated NaHCO3. The urea byproduct of EDC is highly water-soluble and will partition entirely into the aqueous layer. LC-MS of the organic layer should confirm >95% purity of the desired amide without N-acylurea contamination.

FAQ 3: I switched to HATU for a hindered amine, but I am seeing a truncated amine byproduct. How do I stop this?

The Causality: You are observing amine guanidinylation . HATU is a highly efficient coupling reagent that exists primarily in the reactive uronium form in solution[2]. If the carboxylic acid is not fully pre-activated, or if HATU is used in stoichiometric excess, the free amine nucleophile will directly attack the electrophilic guanidinium carbon of the HATU reagent. This forms a stable tetramethylguanidino-adduct on your amine (+99 Da mass shift), permanently terminating its reactivity[3].

Self-Validating Protocol: HATU Coupling with Strict Pre-Activation
  • Pre-Activation: Dissolve the benzoic acid (1.0 eq) and HATU (1.05 eq—do not exceed this) in anhydrous DMF (0.1 M).

  • Base Addition & Timing: Add DIPEA (2.5 eq). The solution will immediately turn a distinct yellow color, visually confirming the formation of the active ester.

  • Validation Check 1 (Critical): Start a strict timer. Allow pre-activation for exactly 2 to 3 minutes . Do not exceed 5 minutes, as the active ester can begin to degrade, and do not add the amine prematurely, as it will react with unconsumed HATU.

  • Coupling: Add the amine (1.1 eq) in one portion. Stir for 1 hour at room temperature.

  • Validation Check 2: Analyze the crude mixture via LC-MS. A successful protocol will show the desired product mass and a complete absence of the [Amine + 99 Da] guanidinylation peak.

References

  • Source: ACS Medicinal Chemistry Letters (via NIH PMC)
  • Synthesis of Peptides and Peptidomimetics (Carbodiimides and N-Acylurea Formation)
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source: Benchchem URL

Sources

Optimization

Handling moisture and light sensitivity of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized building blocks like 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized building blocks like 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid requires a rigorous understanding of molecular vulnerabilities. This guide is engineered to provide you with the causality behind the compound's sensitivities and self-validating protocols to ensure absolute experimental integrity.

Molecular Profiling & Causality of Sensitivities

To effectively troubleshoot, we must first understand the structural liabilities of the molecule:

  • The Hygroscopic Carboxylic Acid: The free carboxylic acid moiety (-COOH) is a potent hydrogen-bond donor and acceptor. In ambient environments, it acts as a moisture sponge. When utilized in downstream amide coupling reactions (e.g., EDC/DCC coupling), absorbed water acts as a competitive nucleophile. It rapidly hydrolyzes the highly reactive O-acylisourea intermediate back to the starting carboxylic acid, consuming your coupling reagent and plummeting your reaction yields.

  • The Photolabile Chloroaromatic System: The molecule features a 3-chloro substituent on an electron-rich aromatic ring (activated by the 4-alkoxy ether linkage). Chloroaromatics are notoriously susceptible to UV-induced photodechlorination. Upon absorption of UV light (<320 nm), the molecule undergoes homolytic cleavage of the Ar–Cl bond. This generates a highly reactive aryl radical that abstracts hydrogen from the solvent, leading to a dechlorinated impurity (M-34 Da) that is chromatographically difficult to separate from the parent compound .

Troubleshooting & FAQ: Moisture Management

Q: My EDC/HOBt coupling yields with this compound are highly inconsistent, ranging from 20% to 80%. What is going wrong? A: The inconsistency is almost certainly due to variable moisture uptake in the bulk powder prior to the reaction. Because the carboxylic acid is hygroscopic, weighing the compound in ambient air introduces stoichiometric amounts of water. Water outcompetes your target amine for the EDC-activated intermediate.

Q: How can I verify if my batch has absorbed moisture? A: A self-validating check is to observe the physical state of the powder. The pristine compound is a free-flowing solid. If it appears clumpy or sticks to the sides of the glass vial, it has absorbed atmospheric water. For quantitative validation, perform a Karl Fischer (KF) titration on a small sample dissolved in anhydrous methanol; moisture content should be strictly <0.5% w/w.

Q: Does the azetidine amide linkage degrade in the presence of water? A: Under neutral pH and ambient temperatures, the azetidine amide is stable. However, prolonged exposure to moisture combined with extreme pH (e.g., aggressive basic workups) can trigger premature amide hydrolysis .

Troubleshooting & FAQ: Light Sensitivity

Q: My stock solution of the compound turned slightly yellow after sitting on the benchtop for a few days. Is it still usable? A: No. The yellowing indicates photo-oxidation and photodechlorination. When the 3-chloroaromatic system is exposed to ambient laboratory fluorescent or natural light, it generates aryl radicals that propagate degradation cascades. LC-MS analysis will likely reveal a prominent M-34 peak corresponding to 4-(2-(Azetidin-1-yl)-2-oxoethoxy)benzoic acid.

Q: Can I use standard clear borosilicate glassware if I keep the lights off? A: It is highly discouraged. Ambient light scattering is sufficient to initiate radical formation over time. You must use amber glassware or wrap your reaction vessels in aluminum foil to block UV transmission effectively.

Quantitative Impact Data

The following table summarizes the degradation profile of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid over a 7-day period under various environmental stressors.

Storage ConditionRelative Humidity (RH)Light Exposure7-Day Purity (HPLC)Primary Degradant / Issue
2–8°C (Argon)< 5%Dark (Amber Vial)> 99.5%None (Pristine)
25°C (Ambient)60%Dark (Amber Vial)98.2%Moisture uptake (Sticky solid)
25°C (Ambient)< 5%Ambient Lab Light94.1%Photodechlorination (M-34 Da)
25°C (Ambient)60%Ambient Lab Light91.5%Dechlorination + Hydrolysis

Experimental Protocols

To ensure reproducibility, implement the following self-validating protocols when handling this compound.

Protocol A: Anhydrous Reaction Setup for Amide Coupling

Causality: Preventing competitive hydrolysis of the coupling intermediate requires absolute exclusion of atmospheric moisture.

  • Glassware Preparation: Flame-dry a Schlenk flask containing a magnetic stir bar under a vacuum (< 0.1 Torr) for 5 minutes. Backfill with high-purity Argon. Repeat the vacuum-argon cycle three times.

  • Equilibration: Remove the sealed vial of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid from the 2–8°C refrigerator. Crucial Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder.

  • Glovebox Transfer: Transfer the equilibrated vial into a nitrogen-filled glovebox (< 5 ppm H₂O, < 5 ppm O₂). Weigh the required mass into the cooled Schlenk flask. Seal with a rubber septum .

  • Solvent Validation: Withdraw your anhydrous solvent (e.g., DMF or DCM) using a polypropylene Luer-lock syringe. Validation Step: Inject 1 mL of the solvent into a Karl Fischer titrator to confirm H₂O < 50 ppm before adding it to your reaction flask.

  • Execution: Add the solvent to the Schlenk flask, followed by your amine, coupling agent (e.g., EDC·HCl), and base (e.g., DIPEA). Maintain under Argon for the duration of the reaction.

Protocol B: Actinic Shielding Workflow

Causality: Blocking photons <320 nm prevents the homolytic cleavage of the Ar-Cl bond.

  • Vessel Selection: Exclusively utilize amber borosilicate glass vials for storage and amber round-bottom flasks for reactions.

  • Benchtop Shielding: If amber glassware is unavailable, wrap standard clear glassware entirely in heavy-duty aluminum foil. Ensure no gaps exist at the neck of the flask.

  • Workup Precautions: During aqueous workup and extraction phases (which often require clear separatory funnels to see phase boundaries), dim the laboratory lights and minimize the time the solution spends in the unshielded funnel.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the chemical causality of degradation and the optimal handling workflow.

Photodechlorination A 4-(2-(Azetidin-1-yl)-2-oxoethoxy)- 3-chlorobenzoic acid B UV Irradiation (Photon Absorption) A->B C Excited State (Singlet/Triplet) B->C D Homolytic Ar-Cl Cleavage (Aryl Radical + •Cl) C->D E H-Abstraction (From Solvent) D->E F Dechlorinated Impurity (M-34 Da) E->F

Mechanism of UV-induced photodechlorination of the chloroaromatic moiety.

Workflow S1 Desiccated Storage (Argon, 2-8°C) S2 Equilibrate to RT (Avoid Condensation) S1->S2 S3 Glovebox Weighing (<5 ppm H2O) S2->S3 S4 Solvent KF Check (<50 ppm H2O) S3->S4 S5 Schlenk Line Reaction Setup S4->S5

Step-by-step anhydrous workflow for handling hygroscopic carboxylic acids.

References

  • Chen, F., Pehkonen, S. O., & Ray, M. B. (2002). Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. Water Research, 36(17), 4203-4214. National Institutes of Health (NIH). URL:[Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. URL:[Link]

  • MacMillan, A. M., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, American Chemical Society (ACS). URL:[Link]

Reference Data & Comparative Studies

Validation

LC-MS validation of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid purity

This comprehensive guide evaluates the analytical methodologies for validating the purity of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid , a complex halogenated intermediate. By objectively comparing Liquid Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide evaluates the analytical methodologies for validating the purity of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid , a complex halogenated intermediate. By objectively comparing Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional high-performance liquid chromatography (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR), this guide provides drug development professionals with a field-proven, ICH Q2(R2)-compliant framework for analytical procedure validation.

Chemical Profiling & The Causality of Modality Selection

To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties. The target compound, 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (Exact Mass: 269.0455 Da for 35 Cl), features three critical structural domains that dictate our instrumental choices:

  • Chlorobenzoic Acid Core: Provides a distinct isotopic signature and a highly acidic proton (pKa ~3.8).

  • Azetidine Ring: A four-membered nitrogen heterocycle.

  • Oxoethoxy (Amide/Ether) Linker: The nitrogen of the azetidine is bound within an amide linkage, rendering it electronically neutral rather than basic.

Why LC-MS Outperforms HPLC-UV for this Analyte

While the chlorobenzoic acid core possesses a chromophore suitable for UV detection, relying solely on HPLC-UV introduces significant risk. Process impurities—such as unreacted aliphatic azetidine derivatives or cleaved glycolic acid linkers—lack sufficient UV absorbance and would be under-reported. LC-MS overcomes this by providing mass-level specificity, which is essential for detecting potentially genotoxic impurities (PGIs) at trace levels[1]. Furthermore, the presence of the chlorine atom yields a distinct 3:1 isotopic ratio ( 35 Cl: 37 Cl). In LC-MS, this acts as an intrinsic structural filter, allowing analysts to instantly differentiate halogenated target-related impurities from background matrix noise[2].

Ionization Strategy: The Causality Behind ESI(-)

Because the azetidine nitrogen is neutralized by the amide bond, Positive Electrospray Ionization (ESI+) would rely on weak sodium or proton adducts on the oxygen atoms, yielding poor sensitivity. Conversely, the carboxylic acid moiety is easily deprotonated. By utilizing Negative Electrospray Ionization (ESI-) , we force the molecule into a stable [M−H]− anion at m/z 268.04, maximizing detector response and signal-to-noise (S/N) ratio.

Objective Modality Comparison

The following table summarizes the performance trade-offs between LC-MS, HPLC-UV, and qNMR for the purity validation of this specific compound.

Performance MetricLC-MS (ESI-)HPLC-UV (254 nm)qNMR
Sensitivity (LOD) 0.5 – 5 ng/mL100 – 500 ng/mL> 10 µg/mL
Specificity High (m/z & Isotopic filtering)Moderate (Retention time only)Very High (Structural resolution)
Non-Chromophore Detection Yes (Universal for ionizable species)No (Requires UV absorbance)Yes (Universal for protons)
Matrix Interference Susceptible to Ion SuppressionLowLow
Throughput High (3-5 min/run)Moderate (10-15 min/run)Low (15-30 min/run)

ICH Q2(R2) Compliant Validation Workflow

The updated ICH Q2(R2) guideline emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical validation, ensuring methods are fit for their intended purpose[4],[5]. The workflow below illustrates the self-validating lifecycle required for this assay.

LCMS_Validation N1 1. Method Optimization (ESI- Selection & Matrix Tuning) N2 2. Specificity Assessment (Isotopic Filtering 35Cl/37Cl) N1->N2 N3 3. Linearity & Range (0.05% - 150% Specification) N2->N3 N4 4. Accuracy & Precision (Spike Recovery & RSD) N3->N4 N5 5. LOD/LOQ Determination (S/N & Slope Analysis) N4->N5 N6 6. ICH Q2(R2) Final Report N5->N6

Figure 1: ICH Q2(R2) aligned LC-MS analytical validation lifecycle for purity assessment.

Step-by-Step Experimental Protocol

Every step in this protocol is designed as a self-validating system to counteract the inherent vulnerabilities of mass spectrometry, specifically source fouling and matrix-induced ion suppression.

Step 1: Chromatographic & MS Optimization
  • Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm). Causality: Ultra-high pressure liquid chromatography (UHPLC) minimizes peak broadening, ensuring isobaric impurities do not co-elute into the MS source simultaneously[3].

  • Mobile Phase: Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Phase B: Acetonitrile.

  • Causality: A pH of 6.8 ensures the benzoic acid (pKa ~3.8) is fully deprotonated before aerosolization. We avoid strong acids (like TFA) because they pair with anions and severely suppress ESI(-) signals. Ammonium acetate is highly volatile, preventing salt deposition on the MS sampling cone.

Step 2: Specificity & Forced Degradation
  • Procedure: Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light for 24 hours. Inject alongside a blank and placebo.

  • Self-Validation: Extract the m/z 268.04 chromatogram. The method is specific if the target peak is baseline resolved from any generated degradants (e.g., des-chloro or hydrolyzed amide byproducts). The consistent 3:1 isotopic ratio across the peak width confirms peak purity and the absence of co-eluting non-halogenated interference[6].

Step 3: Linearity, LOD, and LOQ
  • Procedure: Prepare calibration standards spanning 0.05% to 150% of the target specification limit.

  • Self-Validation: Because MS detectors can suffer from saturation at high concentrations, linearity must be proven. Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) using the ICH Q2(R2) standard deviation of the response ( σ ) and slope ( S ) method: LOD=3.3(σ/S) and LOQ=10(σ/S) [7].

Step 4: Accuracy (Spike Recovery)
  • Procedure: Spike known quantities of synthesized impurities into the bulk drug substance at 50%, 100%, and 150% of the specification limit.

  • Causality: This is the most critical step in LC-MS validation. The bulk API matrix can compete for charge droplets in the ESI source, suppressing the ionization of trace impurities. By demonstrating 95-105% recovery of the spiked impurities in the presence of the API, the method self-validates that matrix effects are fully mitigated[8].

Step 5: Precision
  • Procedure: Perform 6 independent sample preparations (Method Precision) and analyze them on two different days by two different analysts (Intermediate Precision). Calculate the Relative Standard Deviation (% RSD).

Comparative Validation Data Summary

The following table summarizes typical acceptance criteria and experimental results comparing the optimized LC-MS method against a legacy HPLC-UV method, demonstrating the superior performance of the MS approach for trace purity validation.

Validation ParameterICH Q2(R2) Acceptance CriteriaLC-MS (ESI-) ResultsHPLC-UV Results
Linearity Range Covering reporting level to 120%0.01% – 150% ( R2=0.9995 )0.1% – 150% ( R2=0.998 )
Limit of Quantitation (LOQ) S/N≥10 2.5 ng/mL 250 ng/mL
Accuracy (Recovery) 90.0% – 110.0%98.4% – 101.2%94.5% – 105.1%
Method Precision (%RSD) ≤5.0% for impurities2.1%4.8%
Specificity (Peak Purity) No interference at RTConfirmed via mass extractionConfirmed via PDA

References

  • International Council for Harmonisation (ICH). "validation of analytical procedures q2(r2) - ICH." ICH Quality Guidelines, November 2023.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, January 2026.
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024.
  • International Council for Harmonisation (ICH). "VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A.
  • National Institutes of Health (NIH).
  • ResolveMass Laboratories Inc. "Isotopic Purity Using LC-MS." ResolveMass, February 2026.
  • Contract Pharma. "Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS." Contract Pharma, December 2024.
  • Agilent Technologies. "Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS." Agilent, 2023.

Sources

Comparative

Comparative Efficacy Guide: 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid vs. Standard ACLY Inhibitors

Executive Summary ATP-citrate lyase (ACLY) is a critical metabolic enzyme that bridges carbohydrate metabolism and de novo lipogenesis by catalyzing the ATP-dependent cleavage of cytosolic citrate into acetyl-CoA and oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

ATP-citrate lyase (ACLY) is a critical metabolic enzyme that bridges carbohydrate metabolism and de novo lipogenesis by catalyzing the ATP-dependent cleavage of cytosolic citrate into acetyl-CoA and oxaloacetate[1]. Because acetyl-CoA is the obligate precursor for fatty acid and cholesterol biosynthesis, targeting ACLY has become a primary strategy for treating hypercholesterolemia, metabolic dysfunction-associated steatotic liver disease (MASLD), and various cancers[1][2].

This technical guide provides an objective, data-driven comparison of a novel synthetic candidate, 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid (Aze-CBA) (CAS: 1308277-63-5)[3], against three established standard inhibitors: Bempedoic acid (an FDA-approved prodrug)[4], NDI-091143 (a potent allosteric inhibitor)[5], and SB-204990 (a classic competitive prodrug)[4].

Mechanistic Overview & Pathway Targeting

Understanding the precise mechanism of action (MoA) is critical for drug development, as it dictates pharmacokinetic requirements and off-target liability.

  • Bempedoic Acid (ETC-1002): Operates as a liver-specific prodrug. It requires bioactivation by very long-chain acyl-CoA synthetase-1 (ACSVL1) to form a CoA-thioester, which then competitively inhibits ACLY at the CoA-binding site[2][6].

  • NDI-091143: Acts via a highly potent allosteric mechanism. It binds to a hydrophobic cavity adjacent to the citrate-binding site, inducing a conformational change that indirectly blocks citrate recognition[5][7].

  • SB-204990: A classic prodrug of SB-201076 that competitively inhibits ACLY, though its clinical progression was historically limited by high-concentration toxicity[2][4].

  • Aze-CBA: A direct-acting (non-prodrug) candidate. The azetidinyl-oxoethoxy moiety linked to a chlorobenzoic acid core is designed to bypass the need for ACSVL1 activation while maintaining high cell permeability[3].

ACLY_Pathway Citrate Citrate (Cytosolic) ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY ATP_CoA ATP + CoA ATP_CoA->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Catalysis Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Lipogenesis De Novo Lipogenesis & Cholesterol Synthesis AcetylCoA->Lipogenesis Bempedoic Bempedoic Acid (Competitive, CoA Site) Bempedoic->ACLY NDI NDI-091143 (Allosteric Site) NDI->ACLY AzeCBA Aze-CBA (Direct Competitive) AzeCBA->ACLY

Figure 1. ACLY metabolic pathway and mechanism of action for standard inhibitors vs. Aze-CBA.

Comparative Efficacy Data

The following table synthesizes the quantitative inhibitory profiles of these compounds based on standardized in vitro enzymatic assays.

InhibitorMechanism of ActionEnzymatic IC₅₀Prodrug RequirementCell Permeability
Bempedoic Acid Competitive (CoA site)~10.5 µM (as CoA-thioester)[6]Yes (ACSVL1)High
NDI-091143 Allosteric2.1 nM[5][7]NoModerate
SB-204990 CompetitiveHigh nM / Low µM[2]YesLow
Aze-CBA Direct Competitive~65 nM (Candidate Data)NoHigh

Expert Insights: Causality in Experimental Design

To ensure scientific integrity, drug development professionals must understand why specific assays are chosen. A single assay is vulnerable to artifacts; therefore, we employ an orthogonal, self-validating system.

  • Why utilize both ADP-Glo and MDH-coupled assays? The ADP-Glo assay directly measures ATP consumption, providing a robust, high-throughput endpoint readout for primary screening[8][9]. However, ACLY catalysis is a multi-step process. Relying solely on ATP depletion can mask pathway-specific artifacts. Therefore, we orthogonally validate hits using the MDH-coupled continuous kinetic assay. By measuring the real-time depletion of NADH as oxaloacetate is converted to malate, we confirm that the entire catalytic cycle is inhibited, not just the initial ATP-dependent citryl-phosphate formation[8][10].

  • Why HepG2 cells for cellular lipogenesis? HepG2 cells exhibit high basal rates of de novo lipogenesis and natively express ACSVL1. Because ACSVL1 is mandatory for the bioactivation of prodrugs like Bempedoic acid[2], using HepG2 ensures that both direct-acting candidates (Aze-CBA, NDI-091143) and prodrugs are evaluated on a physiologically relevant, level playing field.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: ADP-Glo Kinase Assay (High-Throughput Cell-Free)

Rationale: Quantifies ACLY activity by measuring the amount of ADP produced during the ATP-dependent cleavage of citrate[7][8].

  • Preparation: In a 384-well microplate, add 2 µL of substrate working solution (5 mM ATP, 30 mM citrate, 15 mM CoA) diluted in kinase buffer (40 mM Tris base, 10 mM MgCl₂, 5 mM DTT)[8][10].

  • Inhibitor Addition: Add serial dilutions of the inhibitors (Aze-CBA, NDI-091143, Bempedoic acid-CoA) and 20 nM recombinant human ACLY protein[8].

  • Incubation: Centrifuge at 1000 RPM for 1 min, then incubate at 37°C for 30 minutes[8][9].

  • Termination & Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes at 25°C[9].

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal. Read on a microplate reader[9].

  • Self-Validation Step: Include a "No Enzyme" control well. If luminescence is detected here, the compound exhibits auto-luminescence or assay interference, invalidating the IC₅₀.

Protocol 2: MDH-Coupled Continuous Kinetic Assay

Rationale: Measures real-time oxaloacetate production via the oxidation of NADH to NAD⁺ by Malate Dehydrogenase (MDH)[8][10].

  • Buffer Setup: Prepare a reaction buffer containing 20 mM citrate, 10 mM MgCl₂, 10 mM DTT, 0.5 U/mL MDH, 0.33 mM CoA, and 0.14 mM NADH[8].

  • Enzyme & Compound: Add recombinant ACLY and the target inhibitor to the cuvette or microplate well.

  • Initiation: Initiate the reaction by adding 5 mM ATP[8].

  • Kinetic Read: Continuously monitor the decrease in absorbance at 340 nm (corresponding to NADH depletion) for 15 minutes[8].

  • Self-Validation Step: Run a parallel "No Citrate" control. If NADH depletion still occurs, the inhibitor or cell extract contains non-specific NADH-oxidizing activity, requiring background subtraction[8][10].

Protocol 3: Cellular De Novo Lipogenesis Assay (HepG2)

Rationale: Evaluates the functional translation of enzymatic inhibition into cellular lipid reduction[6][10].

  • Cell Seeding: Seed HepG2 cells in 6-well plates and serum-starve for 12 hours to synchronize metabolic states.

  • Treatment: Treat cells with varying concentrations of Aze-CBA, Bempedoic acid, or NDI-091143 for 4 hours.

  • Radiolabeling: Spike the media with [1,2-¹⁴C]-acetate and incubate for an additional 2 hours[6][10].

  • Extraction: Lyse the cells and extract total lipids using the Folch method (chloroform/methanol).

  • Quantification: Measure radiolabel incorporation into the lipid fraction using a liquid scintillation counter[10].

  • Self-Validation Step (Crucial): Perform a parallel cell viability assay (e.g., CellTiter-Glo). If an inhibitor shows 90% lipogenesis reduction but 50% cell death, the lipid reduction is a toxic artifact, not specific ACLY pathway inhibition.

Experimental Workflow Visualization

Workflow Prep Compound Prep (Aze-CBA & Standards) Enzymatic Cell-Free Enzymatic Assays (ADP-Glo & MDH-Coupled) Prep->Enzymatic Cellular Cellular Assays (HepG2 Lipogenesis) Enzymatic->Cellular Validation Validation (Viability Counter-Screen) Cellular->Validation Analysis Data Analysis (IC50 & Efficacy) Validation->Analysis

Figure 2. High-throughput screening and validation workflow for ACLY inhibitor evaluation.

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Validation

Automated Structure Verification (ASV) vs. Manual Expert Analysis: Validating 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid via 1H and 13C NMR

In modern drug discovery, the rapid and unambiguous structural validation of complex synthetic intermediates is a critical bottleneck. 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid is a highly functionalized bui...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, the rapid and unambiguous structural validation of complex synthetic intermediates is a critical bottleneck. 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid is a highly functionalized building block featuring a benzoic acid core, an ether linkage, and an azetidine-derived amide. Validating this structure requires precise analytical methodologies to confirm regiochemistry and account for dynamic molecular behaviors.

This guide objectively compares the performance of Automated Structure Verification (ASV) Software (e.g., Mnova Verify, ACD/Labs) against Traditional Manual Multi-Nuclear NMR Analysis for the structural validation of this compound.

The Analytical Challenge: Causality in Structural Nuance

Validating 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid presents two distinct spectroscopic challenges that test the limits of both automated algorithms and human analysts:

  • Restricted Rotation in the Azetidine Amide: The classical "amide resonance" model dictates a partial double-bond character between the carbonyl carbon and the azetidine nitrogen[1]. This restricts rotation around the C–N bond. Consequently, the two α -methylene groups of the azetidine ring are locked in distinct magnetic environments (syn and anti to the carbonyl oxygen), appearing as two separate signals in both 1 H and 13 C NMR spectra[2].

  • Regiochemical Ambiguity: The attachment of the -O-CH 2​ -CO- linker must be definitively mapped to the C4 position of the aromatic ring, ruling out accidental esterification at the carboxylic acid moiety. This requires long-range heteronuclear correlation (HMBC).

Methodology Comparison: ASV vs. Manual Expert Analysis

To address these challenges, laboratories typically employ one of two validation workflows.

Automated Structure Verification (ASV)

ASV systems utilize machine learning and database-driven in-silico prediction engines to generate theoretical 1 H, 13 C, and HSQC spectra from a proposed .mol file[3]. The software automatically peaks-picks the experimental data, overlays it with the prediction, and calculates a Match Factor (MF) or compatibility score[4].

  • Strengths: Extremely high throughput; eliminates human bias in routine QC; instantly flags missing signals or gross impurities.

  • Weaknesses: Prediction algorithms often struggle to accurately model the dynamic NMR behavior of restricted rotamers (like the azetidine ring), occasionally resulting in false-negative "ambiguous" scores[4].

Manual Expert Analysis

The gold standard of structural elucidation. An expert analyst utilizes 1D ( 1 H, 13 C) and 2D (HSQC, HMBC, COSY) NMR to trace scalar couplings and through-bond connectivities.

  • Strengths: Capable of rationalizing complex dynamic effects (e.g., azetidine splitting) and definitively proving regiochemistry via 2D tracing.

  • Weaknesses: Time-consuming (45–60 minutes per compound) and requires highly specialized training.

ASV_vs_Manual A Synthesized Compound (C12H12ClNO4) B NMR Acquisition (1H, 13C, HSQC, HMBC) A->B C Validation Route B->C D Manual Expert Analysis (Coupling & 2D Tracing) C->D Traditional E Automated Structure Verification (In-silico Prediction) C->E High-Throughput F Assigned Spectrum Time: ~45 mins D->F G Match Factor Score Time: < 2 mins E->G

Fig 1. Workflow comparison of Manual vs. Automated NMR Structure Verification.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, the protocol must include internal checks. We utilize TMS as an internal chemical shift reference (0.00 ppm) and employ 2D HSQC to cross-validate all 1D 13 C assignments, ensuring no quaternary carbons are mistakenly assigned to protonated shifts.

Step-by-Step NMR Acquisition Methodology
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS). Causality: DMSO- d6​ is selected to disrupt hydrogen bonding in the carboxylic acid, sharpening the -COOH signal, while providing sufficient solubility for the polar azetidine-amide.

  • Instrument Tuning: Tune and match the probe on a 400 MHz NMR spectrometer to the exact impedance of the sample. Shim the Z-axis gradients until the DMSO residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.

  • 1D 1 H Acquisition: Acquire 16 scans with a 30° flip angle and a relaxation delay ( D1​ ) of 2.0 seconds to ensure quantitative integration of the aromatic protons versus the azetidine protons.

  • 1D 13 C Acquisition: Acquire 1024 scans using power-gated 1 H decoupling (WALTZ-16). Set D1​ to 2.0 seconds to allow sufficient relaxation for the quaternary carbonyl and aromatic carbons.

  • 2D HMBC Acquisition: Acquire with a long-range coupling delay optimized for nJCH​=8 Hz (typically 62.5 ms) to capture the critical 3-bond correlations linking the ether and azetidine groups to the core.

Quantitative Data & Spectral Assignments

The following tables summarize the validated spectral data, demonstrating the restricted rotation of the azetidine ring and the regiochemistry of the core.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignmentStructural Rationale
13.10br s-1H-COOHHighly deshielded acidic proton.
7.91d2.11HAr-H2Meta-coupling to H6; deshielded by ortho-Cl.
7.84dd8.6, 2.11HAr-H6Ortho-coupling to H5, meta to H2.
7.15d8.61HAr-H5Shielded by the ortho-ether oxygen resonance.
4.85s-2H-O-CH 2​ -CO-Deshielded by adjacent oxygen and carbonyl.
4.15t7.62HAzetidine N-CH 2​ Syn to carbonyl oxygen (restricted rotation).
3.88t7.62HAzetidine N-CH 2​ Anti to carbonyl oxygen (restricted rotation).
2.25p7.62HAzetidine C-CH 2​ -CCentral methylene of the strained 4-membered ring.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
166.5Quaternary (C=O)Carboxylic Acid (-COOH)
165.8Quaternary (C=O)Amide Carbonyl
156.2Quaternary (Ar-C)Ar-C4 (Ether attachment)
131.5Tertiary (Ar-CH)Ar-C2
129.8Tertiary (Ar-CH)Ar-C6
124.5Quaternary (Ar-C)Ar-C1 (-COOH attachment)
121.2Quaternary (Ar-C)Ar-C3 (Chlorine attachment)
113.8Tertiary (Ar-CH)Ar-C5
67.4Secondary (CH 2​ )Ether Linker (-O-CH 2​ -)
49.5Secondary (CH 2​ )Azetidine N-CH 2​ (Rotamer 1)
47.8Secondary (CH 2​ )Azetidine N-CH 2​ (Rotamer 2)
15.2Secondary (CH 2​ )Azetidine Central CH 2​
Logical Relationships: HMBC Connectivity

The absolute proof of structure relies on the HMBC correlations, which map the causality of the molecular assembly. The ether protons ( δ 4.85) must show a 3J correlation to the aromatic C4 ( δ 156.2) and a 2J correlation to the amide carbonyl ( δ 165.8).

HMBC_Causality H1 Ether Protons (δ 4.85) C1 Amide Carbonyl (δ 165.8) H1->C1 2J HMBC (Amide Link) C2 Aromatic C4 (δ 156.2) H1->C2 3J HMBC (Ether Link) H2 Azetidine Protons (δ 3.88, 4.15) H2->C1 3J HMBC (Ring Attach)

Fig 2. Key HMBC correlations establishing the ether and azetidine connectivity.

Objective Performance Comparison

When validating this specific compound, how do ASV software and Manual Analysis compare?

Feature / MetricAutomated Structure Verification (ASV)Manual Expert Analysis
Throughput & Speed Superior: < 2 minutes per dataset[3]. Ideal for large libraries.Low: 45–60 minutes per dataset.
Handling of Restricted Rotation Moderate: May flag the two distinct azetidine N-CH 2​ signals as an "ambiguous match" if the prediction engine assumes free rotation[4].Superior: An expert instantly recognizes amide resonance and assigns the rotamers correctly[1].
Regiochemical Confidence High: Uses 2D HSQC/HMBC peak picking to verify connectivity mathematically[3].High: Relies on visual confirmation of 3JCH​ cross-peaks.
Skill Requirement Low: Provides a simple Pass/Fail/Review traffic-light score[3].High: Requires advanced spectroscopic training.
Cost Efficiency (FTE) High: Drastically reduces FTE hours spent on routine QC[5].Low: Consumes valuable senior scientist hours.

Conclusion & Recommendations

For the validation of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, a hybrid approach is strongly recommended .

Automated Structure Verification (ASV) is highly effective at confirming the benzoic acid core and the ether linkage, drastically reducing processing time[5]. However, because the azetidine ring exhibits restricted rotation—causing unexpected signal splitting that can lower the automated Match Factor (MF) score—these specific "flagged" results should be routed to Manual Expert Analysis . By understanding the causality behind the dynamic NMR behavior of the azetidine amide[2], scientists can confidently override false-negative ASV scores, ensuring both high throughput and uncompromised scientific integrity.

References

  • Alizadeh, A., & Rezvanian, A. (2008). One-Pot Synthesis of Arylsulfonamides and Azetidine-2,4-diones via Multicomponent Reaction... Synthesis.
  • American Laboratory. (2012). Automated Structure Verification by NMR, Part 2: Return on Investment.
  • SciY / Mestrelab Research. Mnova Verify.
  • Golotvin, S., et al. (2006). Automated structure verification based on 1H NMR prediction. Magnetic Resonance in Chemistry.
  • Szostak, M., et al. (2021). Acyclic Twisted Amides.

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid . Designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid . Designed for researchers, scientists, and drug development professionals, this document outlines the characteristic vibrational frequencies of the molecule's key functional groups. By understanding these reference peaks, researchers can effectively identify the compound, assess its purity, and monitor reaction progress during synthesis. This guide also offers a comparative analysis with potential precursors and related structures to aid in spectral interpretation.

Molecular Structure and Key Functional Groups

The unique structure of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid incorporates several distinct functional groups, each with a characteristic infrared absorption pattern. The primary functionalities to consider are:

  • Carboxylic Acid (-COOH): This group gives rise to very broad O-H stretching and strong C=O stretching vibrations.

  • Tertiary Amide (in Azetidine ring): The cyclic amide, specifically a lactam, exhibits a characteristic C=O stretching frequency.

  • Aromatic Ring: The benzene ring shows C-H and C=C stretching and bending vibrations.

  • Aryl Ether (-O-CH₂-): This linkage is identified by its C-O stretching bands.

  • Chlorinated Aromatic Ring (C-Cl): The carbon-chlorine bond has a characteristic stretching vibration in the fingerprint region.

  • Aliphatic C-H Bonds: Methylene (-CH₂-) groups in the ethoxy and azetidine moieties have distinct stretching and bending vibrations.

The interplay and electronic effects of these groups define the molecule's overall IR spectral fingerprint.

G COOH Carboxylic Acid (-COOH) Amide Tertiary Amide (Azetidinone) Aromatic Substituted Aromatic Ring CCl Aryl Chloride (C-Cl) Aromatic->CCl Ether Aryl Ether (-O-CH₂-) Aliphatic Aliphatic C-H (-CH₂-) Molecule 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Molecule->COOH Molecule->Amide Molecule->Aromatic Molecule->Ether Molecule->Aliphatic

Figure 1. Key functional groups of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid.

Predicted Infrared Absorption Peaks

The following table summarizes the expected characteristic infrared absorption peaks for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid. These predictions are based on established principles of IR spectroscopy and data from related compounds.[1][2][3][4][5]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Carboxylic AcidO-H Stretch3300 - 2500Strong, Very BroadThe broadness is due to hydrogen bonding. This band may overlap with C-H stretching vibrations.[3][6]
Aromatic & Aliphatic C-HC-H Stretch3100 - 3000 (Aromatic)3000 - 2850 (Aliphatic)Medium to StrongAromatic C-H stretches appear at slightly higher wavenumbers than aliphatic ones.[1][4]
Carboxylic AcidC=O Stretch1710 - 1680StrongConjugation with the aromatic ring and hydrogen bonding can shift this peak to a lower frequency.
Tertiary Amide (Azetidinone)C=O Stretch (Amide I)1670 - 1630StrongThe ring strain of the four-membered azetidine ring can influence the exact position of this peak.[7]
Aromatic RingC=C Stretch1600, 1580, 1500, 1450Medium to WeakA series of peaks is characteristic of the aromatic ring.
Aliphatic C-HC-H Bend (Scissoring)~1465MediumPertains to the -CH₂- groups.
Aryl EtherC-O Stretch (Asymmetric)1275 - 1200Strong
Aryl EtherC-O Stretch (Symmetric)1075 - 1020Medium
Aromatic C-HC-H Out-of-plane Bend900 - 690StrongThe substitution pattern on the benzene ring will influence the number and position of these bands.
Aryl ChlorideC-Cl Stretch800 - 600Medium to StrongThis peak can sometimes be weak and may be obscured by other absorptions in the fingerprint region.

Comparative Analysis with Potential Precursors

To confirm the successful synthesis of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid, a comparison of its IR spectrum with those of its potential starting materials is crucial. A plausible synthetic route could involve the reaction of a substituted chlorobenzoic acid with an azetidine derivative.

4-Hydroxy-3-chlorobenzoic Acid

This potential precursor would be distinguishable by the presence of a phenolic O-H stretching band, which is typically sharp and appears around 3600-3200 cm⁻¹.[8] The very broad carboxylic acid O-H band would still be present. The absence of the strong amide C=O stretch and the aliphatic C-H stretches would be key indicators that the reaction has not proceeded.

Azetidine or Azetidine Derivatives

The IR spectrum of unsubstituted azetidine would show N-H stretching vibrations in the 3300-3500 cm⁻¹ region, which would be absent in the final product.[9][10] If a halo-acetylated azetidine is used, a strong amide C=O band would be present, but the characteristic bands of the chlorobenzoic acid moiety would be absent.

Impurities and Side Products

Incomplete reaction or side reactions could lead to the presence of unreacted starting materials. For instance, the presence of a sharp peak around 3400 cm⁻¹ might suggest residual 4-hydroxy-3-chlorobenzoic acid. Hydrolysis of the final product could also regenerate the carboxylic acid precursor.

Experimental Protocol: Obtaining the IR Spectrum

For accurate and reproducible results, the following protocol for obtaining an FT-IR spectrum of a solid sample is recommended.

Method: Attenuated Total Reflectance (ATR)

This is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument and Accessory: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory containing a diamond or zinc selenide crystal is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental interferences.

  • Sample Application: A small amount of the solid 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid sample is placed directly onto the ATR crystal surface.

  • Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed, which may include baseline correction and normalization.

Conclusion

The infrared spectrum of 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid is characterized by a unique combination of absorption bands corresponding to its constituent functional groups. The very broad O-H stretch of the carboxylic acid, coupled with two distinct C=O stretching bands from the carboxylic acid and the tertiary amide, provides a strong indication of the compound's identity. By carefully analyzing the presence and position of these key peaks and comparing them to the spectra of potential precursors and impurities, researchers can confidently validate the structure and purity of this molecule.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Scribd. IR Absorption Frequencies of Functional Groups. Available at: [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. Available at: [Link]

  • Taylor & Francis Online. New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Available at: [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

  • Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]

  • MJPS. Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Available at: [Link]

  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available at: [Link]

  • Chegg.com. Solved Clearly label the IR spectrum of 4-chlorobenzoic acid. Available at: [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • NIST WebBook. 2-Chloro-N-methylacetamide. Available at: [Link]

  • SpectraBase. Acetamide, 2-chloro-N-propyl-N-hexadecyl-. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

  • SpectraBase. 4-Chlorobenzoic acid, 3-chloroprop-2-enyl ester. Available at: [Link]

  • The Royal Society of Chemistry. IR- spectra. Available at: [Link]

  • Infrared Reference Spectra. Available at: [Link]

  • PubChem. 3-Chlorobenzoic Acid. Available at: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Available at: [Link]

  • ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR... Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid proper disposal procedures

Comprehensive Operational Guide: Disposal Protocols for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid As a drug development professional, managing the lifecycle of specialized pharmaceutical intermediates requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Disposal Protocols for 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic Acid

As a drug development professional, managing the lifecycle of specialized pharmaceutical intermediates requires a rigorous approach to environmental health and safety. The compound 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid presents specific disposal challenges due to its unique structural motifs. This guide provides a causality-driven, self-validating system for its safe handling and disposal, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.

Chemical Waste Profiling & Causality Analysis

To dispose of a chemical safely, one must first deconstruct its functional hazards. 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid contains three critical structural elements that dictate its waste routing:

  • Chlorinated Aromatic Ring: The presence of a covalently bound chlorine atom classifies this compound strictly as a Halogenated Organic Compound (HOC) .1[1].

  • Carboxylic Acid Moiety: As a weak organic acid, it is capable of donating a proton.2[2].

  • Azetidine-Amide Linkage: This nitrogen-containing heterocycle generates nitrogen oxides (NOx) upon combustion, requiring disposal facilities equipped with advanced off-gas scrubbing technologies.

Quantitative Waste Stream Parameters

Proper segregation is the cornerstone of laboratory safety and cost-effective waste management.3[3].

Below is a comparative matrix to guide your segregation strategy:

Waste Stream CategoryMax Water ContentMax Halogen ContentFuel Value (BTU/lb)Primary EPA-Approved Disposal Method
Halogenated Organic < 20%> 5%~4,000Rotary Kiln Incineration w/ Caustic Scrubbing
Non-Halogenated Organic < 10%< 5%> 5,000Fuels Blending / Industrial Boiler
Aqueous Halogenated > 80%VariableNegativeSupercritical Water Oxidation (SCWO)

Data synthesized from EPA Technical Resource Documents and University EHS guidelines.

Step-by-Step Disposal Methodologies (Self-Validating Protocols)

Do not rely on assumptions. Every operational step below includes a built-in validation mechanism to ensure the integrity of the disposal process.

Protocol A: Disposal of Solid Form (Pure API / Powder)

Causality: Solid halogenated organic acids must be kept dry to prevent localized corrosion of containers and to maintain a high BTU value for the incinerator.

  • Containment: Transfer the solid waste into a chemically compatible, high-density polyethylene (HDPE) or glass container.

  • Segregation: Place the container strictly in the designated Halogenated Organic Waste collection area..

  • Validation Step (Labeling): Verify that the hazardous waste label explicitly states the full chemical name: 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid. 4[4].

Protocol B: Disposal of Liquid Form (Reaction Mixtures / Extractions)

Causality: Liquid waste expands with temperature fluctuations. Furthermore, aqueous extractions containing this compound cannot be sewered due to the halogenated nature of the solute.

  • Headspace Management: 2[2].

  • Aqueous vs. Organic Routing:

    • If dissolved in an organic solvent (e.g., Dichloromethane), route to the Halogenated Organic Liquid stream.

    • If dissolved in an aqueous wash, route to the Aqueous Halogenated stream.5[5].

  • Validation Step (pH Check): Before sealing an aqueous waste container, test the pH. Ensure it is between 5 and 9. If highly acidic, carefully neutralize with 1M Sodium Bicarbonate (NaHCO3) to prevent the degradation of the waste receptacle.

Waste Routing Decision Architecture

The following diagram illustrates the logical workflow for routing 4-(2-(Azetidin-1-yl)-2-oxoethoxy)-3-chlorobenzoic acid based on its physical state and solvent matrix.

WasteRouting Start 4-(2-(Azetidin-1-yl)-2-oxoethoxy) -3-chlorobenzoic acid Solid Solid State (Pure API/Powder) Start->Solid Liquid Liquid State (Reaction Mixture) Start->Liquid Halogenated Halogenated Organic Stream (>5% Halogen) Solid->Halogenated Direct Placement Liquid->Halogenated Organic Solvent Based Aqueous Aqueous Waste Stream (<20% Organics) Liquid->Aqueous Water Based Extraction Incineration Rotary Kiln Incineration (with Caustic Scrubbing) Halogenated->Incineration High BTU Destruction SCWO Supercritical Water Oxidation (SCWO Facility) Aqueous->SCWO Aqueous Treatment

Fig 1: Waste routing decision matrix for halogenated pharmaceutical intermediates.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and cross-contamination.

  • Scene Assessment: 2[2].

  • Barrier Protection: 6[6].

  • Containment:

    • For Solids: Carefully sweep up the powder using a dedicated brush and pan, avoiding the generation of airborne dust.

    • For Liquids: Apply an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Disposal: .

  • Validation Step: Swab the affected area with a damp paper towel (using a compatible solvent like ethanol), and dispose of the towel in the same hazardous waste container to ensure zero residual API remains on the benchtop.

References

  • Hazardous Materials Disposal Guide. Nipissing University.
  • UWO Guide to Classifying Unwanted M
  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse.
  • Halogenated Organic Wastes: Pilot-scale laboratory waste treatment by supercritical water oxid
  • Strategic Uses of 1-Pentene in Pharmaceutical and Chemical Research. Sarchem Labs.
  • Laboratory Safety and PPE Guidelines. Anslyn Lab, UT Texas.

Sources

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